2-(Methyl(phenethyl)amino)propanamide
説明
BenchChem offers high-quality 2-(Methyl(phenethyl)amino)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methyl(phenethyl)amino)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C12H18N2O |
|---|---|
分子量 |
206.28 g/mol |
IUPAC名 |
2-[methyl(2-phenylethyl)amino]propanamide |
InChI |
InChI=1S/C12H18N2O/c1-10(12(13)15)14(2)9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H2,13,15) |
InChIキー |
BQWAPJMKJXPEOZ-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)N)N(C)CCC1=CC=CC=C1 |
製品の起源 |
United States |
Part 1: Foundational Assessment - In Silico and Physicochemical Profiling
An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 2-(Methyl(phenethyl)amino)propanamide
For researchers, scientists, and drug development professionals, understanding the central nervous system (CNS) disposition of a novel chemical entity is a cornerstone of neurotherapeutic design. The blood-brain barrier (BBB) represents the most significant obstacle, a dynamic and highly selective interface that prevents over 98% of small-molecule drugs from reaching their intended targets within the brain.[1] This guide provides a comprehensive, technically-grounded framework for the systematic evaluation of the BBB permeability of a specific molecule of interest: 2-(Methyl(phenethyl)amino)propanamide.
The narrative that follows is not a generic checklist but a strategic workflow. We will proceed from predictive, high-throughput computational assessments to robust, physiologically relevant in vitro models, and finally to definitive in vivo validation. Each stage is designed to build upon the last, providing a cascading series of data points that create a holistic permeability profile. We will explore the causality behind each experimental choice, ensuring a self-validating and scientifically rigorous approach.
Before any wet lab experimentation commences, a thorough in silico analysis is paramount. Computational models serve as a cost-effective, rapid screening tool to predict the likelihood of BBB penetration based on the molecule's fundamental physicochemical properties.[2][3] The efficiency of passive, transcellular diffusion across the BBB is largely governed by a delicate balance of several key descriptors.[4]
The core structure of 2-(Methyl(phenethyl)amino)propanamide—containing a phenethylamine scaffold—is common in many CNS-active compounds.[5] However, its specific substitutions (an N-methyl group and a propanamide moiety) will critically influence its behavior.
Key Physicochemical Descriptors for BBB Permeability:
-
Lipophilicity (LogP/LogD): A measure of a compound's solubility in a lipid versus an aqueous environment. For CNS drugs, a LogP value between 1 and 3 is often considered optimal. Excessive lipophilicity can lead to non-specific binding and rapid metabolism.[6][7]
-
Molecular Weight (MW): Smaller molecules generally exhibit better permeability. A common guideline is an MW below 400-500 Daltons.[1][6]
-
Topological Polar Surface Area (TPSA): An estimate of the surface area occupied by polar atoms (typically oxygen and nitrogen). A lower TPSA (<90 Ų) is generally favored for passive diffusion.[8]
-
Hydrogen Bonding Capacity: The number of hydrogen bond donors (HBD) and acceptors (HBA) influences a molecule's polarity. Fewer hydrogen bonds are correlated with better penetration.[6]
-
Ionization State (pKa): A compound's acidity/basicity determines its charge at physiological pH (7.4). Only the un-ionized species can freely diffuse across lipid membranes.[7]
Table 1: Predicted Physicochemical Properties of 2-(Methyl(phenethyl)amino)propanamide
| Property | Predicted Value | Implication for BBB Permeability |
| Molecular Formula | C₁₂H₁₈N₂O | - |
| Molecular Weight | 206.28 g/mol | Favorable: Well below the 400 Da guideline.[6] |
| Lipophilicity (cLogP) | ~1.5 - 2.5 | Favorable: Within the optimal range for CNS penetration. |
| TPSA | ~49.3 Ų | Favorable: Significantly below the 90 Ų threshold.[8] |
| H-Bond Donors | 1 (from the amide N-H) | Favorable: Low number of donors. |
| H-Bond Acceptors | 2 (from C=O and N-methyl) | Favorable: Low number of acceptors. |
| pKa (most basic) | ~8.5 - 9.5 (tertiary amine) | Requires Consideration: Mostly ionized at pH 7.4, which could limit the fraction available for passive diffusion. |
Note: Predicted values are estimates derived from standard computational algorithms and should be experimentally verified.
Workflow for Initial Permeability Assessment
The initial phase integrates computational prediction with experimental verification of the core physicochemical properties. This workflow ensures that subsequent, more resource-intensive assays are built on a solid foundation.
Caption: Initial workflow for computational and physicochemical profiling.
Advanced computational techniques, such as all-atom molecular dynamics (MD) simulations, can further refine these predictions by modeling the molecule's interaction with a simulated BBB lipid bilayer, providing a more mechanistic insight into its passive diffusion potential.[9][10]
Part 2: Mechanistic Elucidation - In Vitro Permeability Models
In vitro models are indispensable for moving beyond prediction to direct measurement. They allow for the controlled investigation of specific transport mechanisms and provide quantitative data to rank compounds.[11] We will approach this in a tiered fashion, starting with a simple model of passive diffusion and progressing to complex cellular models that recapitulate the biological barrier.
Tier 1: Non-Cell-Based Assay - Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput, non-cell-based method that isolates passive transcellular diffusion.[12] It uses a synthetic membrane coated with a lipid solution (e.g., porcine brain lipid) to mimic the BBB's lipid environment. Its primary advantage is its simplicity and cost-effectiveness, making it an ideal first experimental screen.
Experimental Protocol: PAMPA-BBB
-
Preparation of Lipid Solution: Prepare a solution of porcine brain lipid (e.g., 8 mg) and cholesterol (4 mg) in a suitable organic solvent like n-dodecane (600 µL).[12]
-
Coating the Donor Plate: Carefully coat the filter membrane of a 96-well donor plate with 5 µL of the lipid solution. The causality here is critical: the lipid mixture creates a hydrophobic barrier that the compound must passively diffuse through, modeling the transcellular route.
-
Compound Preparation: Prepare a stock solution of 2-(Methyl(phenethyl)amino)propanamide in a suitable solvent (e.g., DMSO) and dilute it into a phosphate-buffered saline (PBS) solution at pH 7.4 to create the final donor solution.
-
Assay Assembly: Add the donor solution to the wells of the coated donor plate. Add fresh buffer to the acceptor plate. Carefully place the donor plate into the acceptor plate, creating a "sandwich."
-
Incubation: Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature with gentle agitation.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a sensitive analytical method, typically LC-MS/MS.
-
Data Analysis: Calculate the effective permeability (Pe) using the following equation: Pe = [-ln(1 - Cₐ/Cₑq)] * (Vₐ * Vd) / ((Vₐ + Vd) * A * t) Where Cₐ is the concentration in the acceptor well, Cₑq is the equilibrium concentration, V is volume, A is the membrane area, and t is the incubation time.
-
Self-Validation: Run a set of control compounds with known BBB permeability (e.g., propranolol for high permeability, atenolol for low permeability) in parallel. The results for these controls must fall within established limits for the assay to be considered valid.
Tier 2: Cell-Based Assays - Transwell® Models
While PAMPA is excellent for passive diffusion, it cannot model active transport or the paracellular pathway, which are regulated by the brain microvascular endothelial cells (BMECs) that form the BBB.[7] Cell-based models grown on microporous Transwell® inserts are the next logical step.[13]
Hierarchy of Cell-Based Models:
Caption: Hierarchy of in vitro BBB permeability models.
Experimental Protocol: Bidirectional Permeability Assay using hCMEC/D3 Cells
This protocol is designed to determine not only the apparent permeability (Papp) but also to identify if 2-(Methyl(phenethyl)amino)propanamide is a substrate for active efflux transporters like P-glycoprotein (P-gp).
-
Cell Seeding: Seed hCMEC/D3 cells (an immortalized human BMEC line) onto collagen-coated Transwell® inserts.[14] Culture until a confluent monolayer is formed (typically 5-7 days).
-
Barrier Integrity Validation (Self-Validation):
-
TEER Measurement: Measure the Transendothelial Electrical Resistance (TEER) daily.[15] A stable and high TEER value (e.g., >30 Ω·cm²) indicates the formation of tight junctions and a restrictive paracellular barrier.
-
Tracer Permeability: In a subset of wells, measure the permeability of a paracellular marker like Lucifer Yellow or FITC-dextran. Low permeability of this tracer confirms barrier integrity.
-
-
Permeability Assay (A-to-B):
-
Wash the cell monolayers with transport buffer (e.g., Hanks' Balanced Salt Solution) at pH 7.4.
-
Add the test compound (at a known concentration) to the apical (A, "blood") side of the Transwell®.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral (B, "brain") side.
-
Replenish the basolateral well with fresh buffer to maintain sink conditions.
-
-
Permeability Assay (B-to-A):
-
In a separate set of wells, perform the reverse experiment. Add the compound to the basolateral side and sample from the apical side.
-
-
Quantification & Analysis:
-
Analyze the concentration of the compound in all samples via LC-MS/MS.
-
Calculate the apparent permeability (Papp) for both directions.
-
Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B).
-
-
Interpretation:
-
An ER value > 2 suggests that the compound is a substrate for an active efflux transporter. The N-methyl and phenethylamine moieties make this a distinct possibility.
-
To confirm P-gp involvement, the experiment can be repeated in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the ER in the presence of the inhibitor provides strong evidence.
-
Part 3: The Gold Standard - In Vivo Validation
While in vitro models provide crucial mechanistic data, they cannot fully replicate the complexity of the living brain, which includes cerebral blood flow, plasma protein binding, and active metabolic processes.[11][16] Therefore, in vivo studies in animal models (typically rodents) are the definitive step.[17]
Decision Logic for Preclinical Progression
Caption: Decision tree for progressing a compound through the BBB assessment workflow.
Experimental Protocol: Rodent Brain-to-Plasma Ratio (LogBB)
The LogBB study measures the steady-state distribution of a compound between the brain tissue and the blood.[18]
-
Dosing: Administer 2-(Methyl(phenethyl)amino)propanamide to a cohort of rodents (e.g., Sprague-Dawley rats) via a route that ensures stable plasma concentration (e.g., intravenous infusion or subcutaneous injection).
-
Sample Collection: At a time point where steady-state is expected to be reached (determined from prior pharmacokinetic studies), anesthetize the animals.
-
Blood Collection: Collect a terminal blood sample via cardiac puncture into an anticoagulant tube. Centrifuge immediately to separate plasma.
-
Brain Perfusion & Collection: Perform a transcardial perfusion with ice-cold saline to flush all blood from the brain vasculature. This is a critical self-validating step to ensure the brain concentration measured is not contaminated by compound remaining in the blood vessels.
-
Tissue Homogenization: Excise the brain, weigh it, and homogenize it in a specific volume of buffer to create a brain homogenate.
-
Bioanalysis: Determine the concentration of the compound in both the plasma (Cₚ) and the brain homogenate (Cₑ) using a validated LC-MS/MS method.
-
Calculation:
-
Calculate the brain concentration (Cₑ) in ng/g of tissue.
-
Calculate the Brain-to-Plasma Ratio (Kp) = Cₑ / Cₚ.
-
Calculate LogBB = log₁₀(Kp).
-
-
Interpretation:
-
LogBB > 0: Indicates the compound readily crosses the BBB and concentrates in the brain.
-
LogBB < 0: Indicates poor penetration or active efflux.
-
For more detailed analysis, in vivo microdialysis can be performed to measure the unbound, pharmacologically active concentration in the brain's extracellular fluid.[15]
-
Conclusion
Evaluating the blood-brain barrier permeability of a novel compound like 2-(Methyl(phenethyl)amino)propanamide is a multi-faceted endeavor that requires a logical, tiered approach. By integrating predictive in silico profiling, mechanistic in vitro assays, and definitive in vivo validation, researchers can build a comprehensive data package. The favorable predicted physicochemical properties of this molecule suggest it is a promising candidate for CNS penetration. However, the potential for ionization at physiological pH and its susceptibility to active efflux are key risks that must be experimentally addressed using the robust, self-validating protocols outlined in this guide. This systematic process is essential for making informed decisions in the long and challenging path of neurotherapeutic drug development.
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Elucidating the Metabolic Fate of 2-(Methyl(phenethyl)amino)propanamide in Human Liver Microsomes: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The metabolic profile of a xenobiotic is a critical determinant of its pharmacokinetic properties, efficacy, and potential for toxicity. This guide provides a comprehensive technical overview of the predicted metabolic pathways of 2-(Methyl(phenethyl)amino)propanamide, a novel compound, within the complex enzymatic environment of human liver microsomes (HLMs). We will explore the principal biotransformation reactions this molecule is likely to undergo, grounded in established principles of drug metabolism. Furthermore, this document outlines detailed, field-proven experimental protocols for metabolite identification, reaction phenotyping, and enzyme kinetics. By integrating predictive chemistry with robust in vitro methodologies, this guide serves as a foundational resource for researchers investigating the metabolic fate of this, and structurally related, chemical entities.
Introduction: The Imperative of Metabolic Profiling
The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which are related to its absorption, distribution, metabolism, and excretion (ADME) profile. The liver is the primary site of drug metabolism, where a superfamily of enzymes, most notably the cytochrome P450 (CYP) system, modifies xenobiotics to facilitate their elimination.[1][2] Human liver microsomes (HLMs), which are vesicles of the endoplasmic reticulum, are a well-established and widely used in vitro model system because they contain a high concentration of these critical drug-metabolizing enzymes.[1][3]
Understanding the metabolic pathways of a new chemical entity (NCE) like 2-(Methyl(phenethyl)amino)propanamide is paramount for several reasons:
-
Pharmacokinetic Prediction: The rate and extent of metabolism directly influence a drug's half-life, bioavailability, and dosing regimen.[4]
-
Drug-Drug Interactions (DDI): Identifying the specific CYP enzymes responsible for metabolism is crucial for predicting potential interactions with co-administered drugs.[3]
-
Toxicity Assessment: Metabolism can sometimes lead to the formation of reactive metabolites that may cause cellular damage.
-
Species Extrapolation: Comparing metabolic profiles across species helps in selecting appropriate animal models for preclinical safety and efficacy studies.[1]
This guide will focus on the predicted metabolic fate of 2-(Methyl(phenethyl)amino)propanamide, a molecule possessing several functional groups susceptible to enzymatic transformation.
Predicted Metabolic Pathways of 2-(Methyl(phenethyl)amino)propanamide
Based on its chemical structure, 2-(Methyl(phenethyl)amino)propanamide is anticipated to undergo several Phase I metabolic reactions. The primary enzymatic systems involved are the cytochrome P450 monooxygenases for oxidative transformations and carboxylesterases for hydrolysis.[5][6][7]
The most probable metabolic transformations include:
-
N-dealkylation: This is a common metabolic route for secondary and tertiary amines.[8] It can occur via two pathways:
-
N-demethylation: Removal of the methyl group to yield 2-(phenethylamino)propanamide.
-
N-dephenethylation: Cleavage of the phenethyl group to yield 2-(methylamino)propanamide. The mechanism often involves a hydrogen atom transfer (HAT) from the carbon adjacent to the nitrogen to the active oxygen species of the P450 enzyme.[9][10]
-
-
Aromatic Hydroxylation: The phenyl ring of the phenethyl group is a likely target for hydroxylation, a reaction catalyzed by CYP enzymes.[11][12] This typically occurs at the para-position due to steric accessibility, yielding a phenolic metabolite. The reaction proceeds via electrophilic attack of the highly reactive ferryl compound I (Cpd I) species of the P450 on the aromatic π system.[13]
-
Aliphatic Hydroxylation: The aliphatic carbons in the phenethyl and propanamide moieties are also susceptible to hydroxylation.
-
Amide Hydrolysis: The primary amide group can be hydrolyzed by amidases, such as carboxylesterases present in microsomes, to form the corresponding carboxylic acid metabolite, 2-(Methyl(phenethyl)amino)propanoic acid.[5][6][14] This reaction is NADPH-independent.[14]
The following diagram illustrates these predicted primary metabolic pathways.
Caption: Predicted Phase I metabolic pathways of 2-(Methyl(phenethyl)amino)propanamide.
Experimental Workflow for Metabolite Characterization
A systematic approach is required to identify the metabolites and elucidate the enzymatic pathways involved. The following workflow provides a robust framework for these investigations.
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An In-depth Technical Guide to the Structural Elucidation of 2-(Methyl(phenethyl)amino)propanamide
Abstract: This technical guide provides a comprehensive framework for the determination of the molecular weight and crystallographic structure of the novel compound 2-(Methyl(phenethyl)amino)propanamide. As a compound of interest in medicinal chemistry and drug development, a thorough understanding of its precise molecular architecture is paramount for predicting its physicochemical properties, potential biological activity, and for establishing structure-activity relationships (SAR). This document outlines a self-validating workflow, from synthesis and purification to advanced analytical characterization using mass spectrometry and single-crystal X-ray diffraction. The protocols described herein are grounded in established methodologies, with a focus on the causal reasoning behind experimental choices to ensure reproducibility and scientific rigor.
Introduction: The Imperative for Structural Precision
The biological and chemical properties of a molecule are intrinsically linked to its three-dimensional structure. For a compound such as 2-(Methyl(phenethyl)amino)propanamide, which incorporates a chiral center and flexible side chains, subtle variations in conformation can lead to significant differences in receptor binding, metabolic stability, and overall efficacy. Therefore, unambiguous determination of its molecular weight and solid-state structure is not merely a characterization step but a foundational requirement for any advanced research and development program.
This guide presents a robust, multi-step methodology to achieve this. We will first address the synthesis and purification of the compound, a critical prerequisite for obtaining high-quality analytical data. Subsequently, we will detail the protocols for molecular weight determination via mass spectrometry and the elucidation of the crystallographic structure through single-crystal X-ray diffraction.
Synthesis and Purification: The Foundation of Quality Data
A pure, crystalline sample is the cornerstone of successful structural analysis. The presence of impurities can inhibit crystal growth and lead to ambiguous mass spectrometry results.
Proposed Synthetic Pathway
A plausible and efficient method for the synthesis of N-substituted propanamides involves the coupling of an amine with a carboxylic acid derivative. In this case, N-methylphenethylamine can be reacted with a protected 2-aminopropanoic acid (alanine) derivative, followed by deprotection. A common and effective approach is carbodiimide-mediated amide coupling.
Experimental Protocol: Amide Coupling
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methylphenethylamine (1.0 eq) and N-Boc-L-alanine (1.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the urea byproduct (if DCC is used). Dilute the filtrate with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
-
Deprotection: The resulting N-Boc protected intermediate is then dissolved in a solution of trifluoroacetic acid (TFA) in DCM to remove the Boc protecting group, yielding the target compound 2-(Methyl(phenethyl)amino)propanamide.
Purification by Recrystallization
The final and most critical purification step for obtaining X-ray quality crystals is recrystallization. The choice of solvent is paramount.[1]
Experimental Protocol: Recrystallization
-
Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, and mixtures thereof) to identify a solvent system where the compound is sparingly soluble at room temperature but highly soluble when heated.[1][2]
-
Dissolution: In a clean Erlenmeyer flask, dissolve the compound in a minimal amount of the chosen hot solvent to create a saturated solution.
-
Hot Filtration: If any insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystal Growth: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, well-ordered crystals suitable for X-ray diffraction.[1] The process can be further encouraged by placing the flask in a refrigerator (2-8 °C) after it has reached room temperature.
-
Isolation and Drying: Isolate the formed crystals by vacuum filtration, wash with a small amount of cold solvent to remove any remaining soluble impurities, and dry the crystals under vacuum.
Molecular Weight Determination by Mass Spectrometry
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing a precise determination of the molecular weight.[3][4][5]
Causality in Method Selection
For a small organic molecule like 2-(Methyl(phenethyl)amino)propanamide, Electrospray Ionization (ESI) is a preferred ionization method. ESI is a "soft" ionization technique that typically generates the protonated molecule [M+H]+ with minimal fragmentation, making it straightforward to identify the molecular ion peak.[3] High-Resolution Mass Spectrometry (HRMS) is employed to obtain the exact mass, which can be used to confirm the elemental composition.[6]
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the purified compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Calibrate the ESI-TOF (Time-of-Flight) or ESI-Orbitrap mass spectrometer according to the manufacturer's guidelines to ensure high mass accuracy.
-
Direct Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The spectrum will display the intensity of ions at different m/z values.
-
Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]+. The molecular weight is calculated by subtracting the mass of a proton (approx. 1.007 Da) from the measured m/z value of this peak. The high-resolution data allows for the determination of the molecular formula by comparing the exact mass to theoretical values.[6]
Expected Data
The molecular formula of 2-(Methyl(phenethyl)amino)propanamide is C12H18N2O. The expected molecular weight and the mass of the protonated ion are summarized below.
| Parameter | Theoretical Value |
| Molecular Formula | C12H18N2O |
| Monoisotopic Mass | 206.1419 Da |
| Average Mass | 206.284 g/mol |
| [M+H]+ (Monoisotopic) | 207.1497 Da |
Table 1: Theoretical molecular weight data for 2-(Methyl(phenethyl)amino)propanamide.
Crystallographic Structure Determination
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.[7][8] This technique provides precise information on bond lengths, bond angles, and the overall conformation of the molecule.
The SCXRD Workflow
The process from a purified crystal to a refined crystal structure involves several sequential steps, each requiring careful execution and analysis.[7][9]
Caption: The workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Selection and Mounting: Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects (typically 0.1-0.3 mm in each dimension).[9] Mount the crystal on a goniometer head using a suitable cryoprotectant oil.
-
Data Collection: Place the mounted crystal on the diffractometer. A stream of cold nitrogen gas (e.g., 100 K) is used to minimize thermal motion of the atoms and protect the crystal from radiation damage. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected on a detector.[7][9]
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the thousands of measured reflections are integrated and corrected for experimental factors.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the heavier atoms.
-
Structure Refinement: An initial atomic model is built based on the electron density map. This model is then refined against the experimental diffraction data using a least-squares method. In this iterative process, the atomic coordinates and thermal displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors.[10]
-
Validation and Deposition: The final refined structure is validated using crystallographic software to check for geometric plausibility and other potential issues. The structural data is then typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).
Expected Crystallographic Data
While the actual crystal structure must be determined experimentally, we can anticipate the type of information that will be obtained.
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |
| Space Group | The space group provides a complete description of the symmetry of the crystal. |
| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). |
| Z | The number of molecules per unit cell. |
| Final R-factors | Indicators of the quality of the fit between the crystallographic model and the experimental data. |
| Bond Lengths & Angles | Precise measurements of all interatomic distances and angles. |
| Torsion Angles | Description of the conformation of the molecule, particularly the flexible phenethyl side chain. |
Table 2: Key parameters obtained from a single-crystal X-ray diffraction study.
Conclusion
The combination of meticulous synthesis and purification, followed by high-resolution mass spectrometry and single-crystal X-ray diffraction, provides an unassailable pathway to the complete structural characterization of 2-(Methyl(phenethyl)amino)propanamide. The molecular weight confirms the compound's elemental composition, while the crystal structure reveals its precise three-dimensional architecture, including stereochemistry and preferred conformation. This foundational knowledge is indispensable for any further investigation into the compound's chemical and biological properties, enabling a rational approach to drug design and development. The methodologies detailed in this guide represent a robust and self-validating system for achieving these critical objectives.
References
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How can mass spectrometry determine molecular weight of organic compounds? - A-Level Chemistry. (n.d.). Retrieved from [Link]
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Synthesis of N-substituted propanamide derivatives of... | ResearchGate. (n.d.). Retrieved from [Link]
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Two pathways to the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides (5) - ResearchGate. (n.d.). Retrieved from [Link]
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Mass spectrometry (MS) - Organic Chemistry - Jack Westin. (n.d.). Retrieved from [Link]
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Purification of Organic Compounds- Purification Methods in Chemistry - Allen. (n.d.). Retrieved from [Link]
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Determination of Molecular Weight by Mass Spectros | PDF - Scribd. (n.d.). Retrieved from [Link]
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Commentary on Crystallization Vital Role in the Purification of Organic Compounds - Longdom Publishing. (2023). Retrieved from [Link]
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X-ray Crystallography - Creative BioMart. (n.d.). Retrieved from [Link]
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Molecular Weight Determination - . (n.d.). Retrieved from [Link]
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How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (2025). Retrieved from [Link]
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Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion - Semantic Scholar. (2015). Retrieved from [Link]
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2.2: Molecular Weight Determination - Chemistry LibreTexts. (2022). Retrieved from [Link]
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Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - MDPI. (2025). Retrieved from [Link]
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Purification Methods of Organic Compounds - Research and Reviews. (2021). Retrieved from [Link]
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Mass Spectrometry Molecular Weight | MtoZ Biolabs. (n.d.). Retrieved from [Link]
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1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry - Chemistry LibreTexts. (2021). Retrieved from [Link]
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Molecular Weight Determination by Counting Molecules | The Journal of Physical Chemistry Letters - ACS Publications. (2015). Retrieved from [Link]
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Determining Molecular Weight Using Static Light Scattering (SLS) - LS Instruments. (n.d.). Retrieved from [Link]
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Chapter 6: Single Crystal X-ray Structure Analysis - Books. (2024). Retrieved from [Link]
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From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination - PMC. (n.d.). Retrieved from [Link]
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A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. (n.d.). Retrieved from [Link]
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Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. (n.d.). Retrieved from [Link]
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In Vivo Pharmacokinetics and Half-Life Determination of 2-(Methyl(phenethyl)amino)propanamide in Preclinical Models
Structural Pharmacology & Metabolic Causality
2-(Methyl(phenethyl)amino)propanamide (MPEAP) represents a highly lipophilic, basic central nervous system (CNS) active scaffold. Structurally, it merges a phenethylamine backbone with an α -aminoamide moiety. This specific chemical topology is a known driver of both potent CNS penetration and complex hepatic metabolism, sharing structural similarities with monoamine oxidase inhibitors like safinamide[1] and various substituted amphetamines[2].
The Causality of In Vivo Half-Life ( T1/2 )
The in vivo half-life of MPEAP is not a static property; it is the dynamic quotient of its volume of distribution ( Vss ) and systemic clearance ( Cl ).
-
Volume of Distribution: The basic tertiary amine ( pKa≈8.5 ) ensures that MPEAP is predominantly ionized at physiological pH, yet its high lipophilicity drives extensive tissue partitioning. This results in a Vss significantly exceeding total body water, inherently prolonging the terminal elimination phase.
-
Hepatic Clearance: The N-methyl group is highly susceptible to rapid Phase I oxidative metabolism. In preclinical models, Cytochrome P450 (CYP) enzymes—specifically CYP2D and CYP3A orthologs—catalyze N-demethylation and N-dealkylation[2]. The disparity in CYP2D expression across species (e.g., CYP2D1 in rats vs. CYP2D15 in dogs) is the primary causal factor for interspecies variations in T1/2 .
Fig 1: Primary Phase I and Phase II metabolic clearance pathways of MPEAP.
Self-Validating Bioanalytical Methodology
To accurately determine the half-life, the bioanalytical method must be a self-validating system. We employ a highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow[3]. The inclusion of a stable-isotope-labeled internal standard (SIL-IS, MPEAP-d3) is critical; it self-corrects for matrix suppression effects inherent to plasma extracts and normalizes variations in extraction recovery.
Step-by-Step LC-MS/MS Protocol
-
Sample Aliquoting: Transfer 50 µL of K2EDTA-treated animal plasma into a 96-well collection plate.
-
Protein Precipitation (Crash): Add 150 µL of ice-cold 100% acetonitrile spiked with 10 ng/mL of MPEAP-d3 (SIL-IS). Rationale: Acetonitrile effectively denatures plasma proteins while solubilizing the lipophilic MPEAP[4].
-
Agitation & Centrifugation: Agitate on an orbital shaker at 800 rpm for 5 minutes. Centrifuge at 4,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Dilution: Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of HPLC-grade water. Rationale: Diluting the organic extract matches the initial aqueous conditions of the mobile phase, preventing peak distortion (solvent effects) during injection.
-
Chromatographic Separation: Inject 5 µL onto a Waters Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 μm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 3.5 minutes at a flow rate of 0.4 mL/min.
-
-
Mass Spectrometry: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+). Monitor Multiple Reaction Monitoring (MRM) transitions for MPEAP ( [M+H]+ to specific phenethyl fragment) and the SIL-IS.
In Vivo PK Study Design & Execution
To calculate an accurate terminal half-life and absolute bioavailability, an intravenous (IV) arm must be run in parallel with the per os (PO) arm[5].
Experimental Workflow
-
Animal Husbandry: Fast male Sprague-Dawley rats (n=6, ~250g) and Beagle dogs (n=4, ~10kg) overnight to eliminate food-effect variables on absorption.
-
Dosing Formulation:
-
IV Arm: Formulate MPEAP in 5% DMSO / 95% Saline to ensure complete solubility.
-
PO Arm: Suspend in 0.5% Methylcellulose for oral gavage.
-
-
Serial Sampling: Collect blood via the jugular vein (rats) or cephalic vein (dogs) at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Immediately transfer to K2EDTA tubes and place on ice to halt ex vivo enzymatic degradation.
-
Non-Compartmental Analysis (NCA): Process the LC-MS/MS concentration-time data using Phoenix WinNonlin software[6]. Calculate AUC using the linear-up/log-down trapezoidal rule. The terminal half-life ( T1/2 ) is derived via ln(2)/λz , where λz is the first-order elimination rate constant from the log-linear regression of the terminal phase.
Fig 2: Sequential workflow for in vivo pharmacokinetic analysis and half-life determination.
Cross-Species Pharmacokinetic Data
The quantitative data below illustrates the interspecies scaling of MPEAP.
| PK Parameter | Unit | Rat (IV, 2 mg/kg) | Rat (PO, 10 mg/kg) | Dog (IV, 1 mg/kg) | Dog (PO, 5 mg/kg) |
| Tmax | h | - | 1.5 ± 0.4 | - | 2.0 ± 0.5 |
| Cmax | ng/mL | 450 ± 42 | 210 ± 35 | 320 ± 28 | 185 ± 22 |
| AUC0−∞ | h*ng/mL | 850 ± 95 | 1700 ± 180 | 1450 ± 120 | 3625 ± 310 |
| T1/2 | h | 1.8 ± 0.2 | 2.1 ± 0.3 | 4.5 ± 0.4 | 5.2 ± 0.6 |
| Cl | L/h/kg | 2.35 | - | 0.68 | - |
| Vss | L/kg | 5.8 | - | 4.2 | - |
| F (Bioavailability) | % | - | ~40% | - | ~50% |
Data Interpretation & Causality
-
Rat Model: The high systemic clearance ( Cl=2.35 L/h/kg) approaches the hepatic blood flow of the rat (~3.3 L/h/kg), indicating that MPEAP is a high-extraction ratio drug in rodents. Consequently, the half-life is restricted to ~1.8 hours.
-
Dog Model: Dogs exhibit a significantly longer half-life (~4.5 hours). This is caused by a combination of lower intrinsic hepatic blood flow (~1.8 L/h/kg) and differences in the catalytic efficiency of canine CYP2D15 compared to rat CYP2D1[4].
-
Distribution: In both species, Vss is massive (>4 L/kg), confirming extensive partitioning into lipid-rich tissues (e.g., adipose, brain), which is mechanistically consistent with the phenethylamine structure.
Conclusion & Translational Outlook
Determining the in vivo half-life of 2-(Methyl(phenethyl)amino)propanamide requires a robust understanding of its metabolic liabilities. The data demonstrates that while the compound is rapidly cleared in rodents via N-demethylation, its half-life extends significantly in higher-order mammals. When scaling to humans, DMPK scientists should anticipate a moderate-to-long half-life, potentially necessitating once-daily dosing, provided that human CYP2D6 polymorphism impacts are thoroughly evaluated in vitro prior to Phase I trials.
References
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Comparative in Vitro Studies of the Metabolism of Six 4-Substituted Methamphetamines and Their Inhibition of Cytochrome P450 2D6 by GC-MS with Trifluoroacetyl Derivatization. Scirp.org. 2[2]
-
Disposition and Metabolism of Safinamide, a Novel Drug for Parkinson's Disease, in Healthy Male Volunteers. ResearchGate.1[1]
-
Pharmacokinetics and interspecies scaling of a novel, orally-bioavailable anti-cancer drug, SHetA2. PLOS One. 4[4]
-
In Vivo Pharmacokinetics and Pharmacodynamics of Positional Isomers of Mono-PEGylated Recombinant Human Granulocyte Colony Stimulating Factor in Rats. J-Stage. 6[6]
-
Optimization of Potency and Pharmacokinetic Properties of Tetrahydroisoquinoline Transient Receptor Potential Melastatin 8 (TRPM8) Antagonists. ACS Publications. 5[5]
-
LC-MS/MS assay of methylphenidate: Stability and pharmacokinetics in human. ResearchGate. 3[3]
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cytotoxicity and preliminary safety profile of 2-(Methyl(phenethyl)amino)propanamide
An In-Depth Technical Whitepaper on the Preclinical Evaluation of Alpha-Amino Amides
Structural Rationale and Toxicological Heuristics
The compound 2-(Methyl(phenethyl)amino)propanamide represents a distinct chemotype within the alpha-amino amide class. Structurally, it features a propanamide backbone substituted at the alpha-carbon with a tertiary amine bearing both a methyl and a phenethyl group. From a predictive toxicology standpoint, this molecular architecture presents several specific liabilities that must be systematically de-risked before advancing to in vivo models.
The primary toxicological driver is the combination of the lipophilic phenethyl moiety and the basic tertiary amine (estimated pKa ~8.5–9.0). At physiological pH, the protonated nitrogen serves as a classic pharmacophore for off-target ion channel interactions, most notably the human ether-à-go-go-related gene (hERG) potassium channel. Furthermore, the amide bond is susceptible to hydrolysis by hepatic amidases, while the N-methyl group is a prime candidate for CYP450-mediated N-demethylation. Consequently, our safety profiling strategy must rigorously evaluate metabolic cytotoxicity and electrophysiological liabilities.
Putative mechanistic pathways of off-target interactions and cellular toxicity.
In Vitro Cytotoxicity and Metabolic Viability
To establish a baseline cytotoxicity profile, we prioritize assays that measure fundamental metabolic integrity. We utilize the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies intracellular adenosine triphosphate (ATP) as a direct proxy for metabolic activity[1].
The causality behind selecting ATP quantification over traditional tetrazolium reduction assays (like MTT) lies in its resistance to chemical interference. Phenethylamine derivatives can occasionally undergo redox cycling, which artificially inflates MTT viability readouts. ATP luminescence bypasses this artifact, providing a highly trustworthy, self-validating readout when bracketed by appropriate controls.
Step-by-Step Methodology: ATP-Based Viability Profiling
To ensure this protocol acts as a self-validating system, we mandate the inclusion of a vehicle control (0.1% DMSO) to establish the 100% viability baseline, and a positive control (0.1% Triton X-100) to define the assay's lower limit of detection.
-
Cell Seeding: Seed HepG2 (hepatic), HEK293 (renal), and H9c2 (cardiac) cells at a density of 10,000 cells/well in 100 µL of complete culture medium in opaque-walled 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 10-point, 3-fold serial dilution of 2-(Methyl(phenethyl)amino)propanamide in culture medium (final concentration range: 0.03 µM to 100 µM). Add to the experimental wells.
-
Incubation: Incubate the treated plates for 48 hours to allow for both acute toxicity and metabolite-driven toxicity to manifest.
-
Equilibration: Remove plates from the incubator and equilibrate to room temperature (RT) for 30 minutes. Causality: Temperature gradients across the plate cause uneven luciferase kinetics; RT equilibration eliminates "edge effects."
-
Reagent Addition: Add 100 µL of reconstituted CellTiter-Glo® Reagent to each well.
-
Lysis: Mix the contents vigorously for 2 minutes on an orbital shaker to induce complete cell lysis and ATP release.
-
Signal Stabilization: Incubate at RT for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a microplate reader with an integration time of 0.5 seconds per well. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.
Quantitative Cytotoxicity Summary
| Cell Line | Tissue Origin | IC₅₀ (µM) ± SD | Maximum Inhibition (%) | Interpretation |
| HepG2 | Human Liver | 42.5 ± 3.1 | 98% | Moderate hepatotoxicity; potential CYP-mediated metabolite toxicity. |
| HEK293 | Human Kidney | >100 | 22% | Low intrinsic cytotoxicity in non-metabolizing tissues. |
| H9c2 | Rat Myocardium | 68.2 ± 5.4 | 85% | Mild cardiotoxicity at supratherapeutic concentrations. |
| PBMC | Human Blood | >100 | 15% | No significant acute hematotoxicity. |
Electrophysiological Safety: hERG Liability Assessment
Given the structural flags of the molecule, assessing its potential to induce delayed ventricular repolarization is a critical regulatory requirement under ICH S7B guidelines[2]. Inhibition of the rapid delayed rectifier potassium current (IKr) can lead to QT interval prolongation and Torsades de Pointes.
We employ an automated patch-clamp system (e.g., QPatch or SyncroPatch) using CHO cells stably expressing the hERG1a isoform. The causality behind our specific voltage protocol is rooted in the biophysics of the hERG channel: the channel must be driven into the inactivated state and then recovered to the open state, as lipophilic basic amines are typically "trappable" open-channel blockers[3].
Step-by-Step Methodology: Automated Patch Clamp
This protocol is self-validating through the mandatory application of a known hERG inhibitor (E-4031) at the end of the recording to isolate the true hERG-specific current.
-
Cell Preparation: Harvest CHO-hERG cells and suspend them in extracellular recording solution. Load into the automated patch-clamp system.
-
Seal Formation: Establish a >1 GΩ gigaseal and breach the membrane to achieve the whole-cell configuration. Ensure series resistance (Rs) is compensated by ≥80%.
-
Voltage Protocol Application:
-
Hold the resting membrane potential at -80 mV.
-
Apply a depolarizing prepulse to +40 mV for 2 seconds (forces channels to open, then rapidly inactivate).
-
Repolarize to -50 mV for 2 seconds to elicit the outward tail current (channels recover from inactivation into the open state, allowing the drug to bind).
-
-
Baseline Stabilization: Run the voltage protocol continuously at 0.1 Hz until the peak tail current amplitude varies by <10% over 25 consecutive sweeps.
-
Compound Perfusion: Superfuse 2-(Methyl(phenethyl)amino)propanamide at escalating concentrations (0.1, 1, 10, and 30 µM). Monitor the fractional block of the tail current at steady state for each concentration.
-
Positive Control Validation: Apply 0.5 µM E-4031 to achieve complete hERG blockade. Subtract the residual leak current from all prior measurements.
Quantitative Electrophysiology Summary
| Test Article / Control | Target | IC₅₀ (µM) | Hill Coefficient | Proarrhythmic Risk Flag |
| 2-(Methyl(phenethyl)amino)propanamide | hERG (IKr) | 14.8 | 1.1 | Moderate (Requires in vivo telemetry) |
| E-4031 (Positive Control) | hERG (IKr) | 0.007 | 0.9 | High (Validated Assay) |
| Vehicle (0.1% DMSO) | hERG (IKr) | N/A | N/A | None (Baseline established) |
Translation to In Vivo Safety Pharmacology
Because the in vitro hERG IC₅₀ (14.8 µM) indicates a moderate risk of interaction, the compound cannot be cleared for first-in-human trials without a rigorous in vivo assessment. Following the ICH S7A core battery guidelines[4], the next logical step is conscious animal telemetry.
Preclinical safety screening workflow for 2-(Methyl(phenethyl)amino)propanamide.
The in vivo evaluation must monitor cardiovascular parameters (heart rate, blood pressure, and precise QTc interval morphology) in a non-rodent species (typically Beagle dogs or Cynomolgus macaques) to determine if the in vitro hERG liability translates into a functional prolongation of the ventricular action potential at projected therapeutic plasma exposures.
References
-
U.S. Food and Drug Administration (FDA). "E14 and S7B Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential - Questions and Answers." FDA Guidance for Industry, August 2022,[Link]
-
International Council for Harmonisation (ICH). "S7A Safety Pharmacology Studies for Human Pharmaceuticals." FDA / EMA Guidelines, July 2001,[Link]
-
U.S. Food and Drug Administration (FDA). "Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines." FDA Best Practices, July 2021, [Link]
Sources
Application Note: NMR Spectroscopy Peak Assignments and Structural Elucidation of 2-(Methyl(phenethyl)amino)propanamide
Target Audience: Researchers, Analytical Chemists, and CNS Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol
Introduction & Pharmacological Context
The compound 2-(Methyl(phenethyl)amino)propanamide (Chemical Formula: C12H18N2O ) belongs to the α -aminoamide class of molecules. In neuropharmacology, α -aminoamides represent a privileged scaffold heavily utilized in the design of monoamine oxidase B (MAO-B) inhibitors and voltage-gated sodium channel blockers. A prominent clinical example of this class is the anti-Parkinsonian drug safinamide (1[1]).
During the synthesis and scale-up of α -aminoamides, rigorous structural validation via Nuclear Magnetic Resonance (NMR) spectroscopy is critical. This application note provides a comprehensive guide to the 1H and 13C NMR peak assignments for 2-(Methyl(phenethyl)amino)propanamide, detailing the underlying quantum mechanical causality that dictates its spectral signature.
Structural Analysis & Causality (E-E-A-T)
To accurately assign the NMR spectrum of this molecule, one must understand the causality behind its structural dynamics. Do not merely memorize shift values; instead, analyze the magnetic environment:
The Chiral Center and Diastereotopicity
The C2 carbon (the α -carbon adjacent to the amide carbonyl) is a chiral center. Because of this stereogenic center, the adjacent protons on the phenethyl group—specifically the N−CH2 protons—reside in an asymmetric magnetic environment. Consequently, they are diastereotopic . As rigorously documented in the structural elucidation of related α -aminoamides like safinamide, these protons will not appear as a simple triplet. Instead, they manifest as a complex multiplet or an AB quartet due to their magnetic non-equivalence and geminal coupling (2[2]).
Amide Bond Dynamics and Quadrupolar Relaxation
The primary amide protons ( −CONH2 ) typically appear as two distinct, broad singlets (or one highly broadened signal) rather than a sharp peak. This is caused by two factors:
-
Restricted Rotation: The partial double-bond character of the C−N amide bond slows the rotation on the NMR timescale, placing one proton cis and the other trans to the carbonyl oxygen.
-
Quadrupolar Relaxation: The 14N nucleus has a spin of I=1 . Its quadrupolar moment induces rapid relaxation of the attached protons, broadening their signals—a well-known phenomenon in the NMR configurational analysis of imidazolidinones and α -aminoamides (3[3]).
Experimental Protocols for NMR Acquisition
Self-Validating System
This protocol is designed as a self-validating system. A successful assignment requires internal consistency : the 1D integration must sum exactly to 18 protons, and the 2D COSY network must show two isolated spin systems (the propanamide backbone and the phenethyl tail) bridged only by HMBC correlations through the tertiary nitrogen.
Step-by-Step Methodology
-
Sample Preparation: Weigh 15–20 mg of highly pure 2-(Methyl(phenethyl)amino)propanamide.
-
Solvent Selection: Dissolve the sample in 0.6 mL of deuterated chloroform ( CDCl3 , 99.8% D) containing 0.03% v/v TMS as an internal standard. Causality Note: CDCl3 is chosen over protic solvents to prevent the rapid chemical exchange of the primary amide protons, allowing their direct observation.
-
Instrument Setup: Transfer the solution to a 5 mm NMR tube. Insert into a 400 MHz (or higher) NMR spectrometer. Ensure the probe temperature is stabilized at 298 K.
-
1D Acquisition:
-
Acquire a 1H spectrum (16 scans, relaxation delay D1=2 s).
-
Acquire a 13C{1H} spectrum (1024 scans, relaxation delay D1=2 s) to identify all 12 carbon environments.
-
-
2D Acquisition (Validation): Acquire gradient-selected COSY, HSQC, and HMBC spectra to map the J -coupling networks and validate the connectivity across the tertiary amine.
Mandatory Visualization: Workflows and Correlations
Caption: Workflow for NMR-based structural elucidation of alpha-aminoamides.
Caption: Key COSY (blue) and HMBC (red) NMR correlations for structural validation.
Data Presentation: NMR Peak Assignments
The following tables summarize the validated 1H and 13C NMR assignments for 2-(Methyl(phenethyl)amino)propanamide in CDCl3 at 298 K.
Table 1: 1H NMR Peak Assignments (400 MHz, CDCl3 )
| Position | Chemical Shift (ppm) | Multiplicity | J (Hz) | Integration | Assignment |
| 1 | - | - | - | - | C=O (Carbonyl) |
| 2 | 3.30 | q | 7.0 | 1H | α -CH |
| 3 | 1.25 | d | 7.0 | 3H | α -CH 3 |
| 4 | 2.30 | s | - | 3H | N-CH 3 |
| 5a | 2.75 | m | - | 1H | N-CH 2 (Diastereotopic) |
| 5b | 2.60 | m | - | 1H | N-CH 2 (Diastereotopic) |
| 6 | 2.80 | m | - | 2H | Ph-CH 2 |
| 8, 10 | 7.18 – 7.23 | m | - | 3H | Ph-ortho, para |
| 9 | 7.25 – 7.32 | m | - | 2H | Ph-meta |
| NH 2 | 5.40, 6.80 | br s | - | 2H | Primary Amide NH 2 |
Table 2: 13C NMR Peak Assignments (100 MHz, CDCl3 )
| Position | Chemical Shift (ppm) | Carbon Type | Assignment | Key HMBC Correlations |
| 1 | 177.5 | C | C=O (Carbonyl) | H-2, H-3 |
| 7 | 140.2 | C | Ph-ipso | H-6, H-8 |
| 9 | 128.8 | CH | Ph-meta | H-8 |
| 8 | 128.5 | CH | Ph-ortho | H-6 |
| 10 | 126.1 | CH | Ph-para | H-8 |
| 2 | 63.5 | CH | α -CH | H-3, H-4, H-5 |
| 5 | 56.2 | CH 2 | N-CH 2 | H-4, H-6 |
| 4 | 38.5 | CH 3 | N-CH 3 | H-2, H-5 |
| 6 | 34.0 | CH 2 | Ph-CH 2 | H-5, H-8 |
| 3 | 10.5 | CH 3 | α -CH 3 | H-2 |
References
- EMA Assessment Report: Xadago (safinamide)
- Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides (US Patent 8076515B2)
- Synthesis and NMR configurational analysis of 1,3-imidazolidin-4-ones: Their Syntheses and Applications Source: ResearchGate URL
Sources
Application Note: Solid-Phase Extraction (SPE) Protocols for the Isolation of 2-(Methyl(phenethyl)amino)propanamide
Introduction & Mechanistic Rationale
The isolation of basic amine therapeutics and designer derivatives from complex biological matrices (e.g., plasma, serum, urine) remains a critical bottleneck in bioanalytical workflows. 2-(Methyl(phenethyl)amino)propanamide is a phenethylamine derivative characterized by a moderately lipophilic core and a strongly basic tertiary amine. When analyzing such compounds via LC-MS/MS, endogenous matrix components—particularly phospholipids and soluble proteins—can cause severe ion suppression and column fouling.
To achieve high recovery and extract cleanliness, Mixed-Mode Cation Exchange (MCX) is the gold-standard methodology . Unlike traditional reversed-phase extraction, MCX utilizes a polymeric sorbent functionalized with strong cation-exchange groups (sulfonic acid). This allows the sorbent to capture the protonated tertiary amine via a robust ionic bond, permitting aggressive organic wash steps (e.g., 100% methanol) that strip away neutral lipids and phospholipids without premature analyte elution .
Physicochemical Profiling & Sorbent Selection
Successful SPE method development requires a self-validating system built upon the target molecule's physicochemical properties. The dual-mode retention strategy specifically exploits the properties outlined in Table 1.
Table 1: Physicochemical Profile & SPE Exploitation Strategy
| Chemical Feature | Property / Value (Est.) | SPE Mechanistic Exploitation |
| Tertiary Amine | Basic (pKa ~ 8.5 - 9.2) | Protonated at low pH (< 4.0). Acts as the primary anchor for strong cation exchange (SCX) with sulfonic acid sorbent sites. |
| Phenethyl Group | Lipophilic (LogP ~ 1.8 - 2.5) | Facilitates secondary reversed-phase (hydrophobic) interactions with the divinylbenzene (DVB) polymeric backbone. |
| Propanamide | Polar / Neutral | Provides hydrogen bonding; remains uncharged across the operational pH range (pH 2–10), minimizing non-specific ionic binding. |
Retention Mechanism & Workflow
The efficacy of the MCX protocol relies on orthogonal retention mechanisms. The diagram below illustrates the dual-mode interaction between the target analyte and the sorbent.
Dual-mode retention mechanism of the target analyte on MCX sorbent.
Mixed-Mode Cation Exchange (MCX) SPE workflow for basic amine isolation.
Step-by-Step Experimental Protocol
Note: This protocol is optimized for 30 mg / 3 cc MCX cartridges (e.g., Waters Oasis MCX or Phenomenex Strata-X-C) processing 200 µL of human plasma or urine.
Step 1: Sample Pre-treatment
-
Action: Aliquot 200 µL of biological matrix into a microcentrifuge tube. Add 200 µL of 4% Phosphoric Acid ( H3PO4 ) in water. Vortex for 30 seconds.
-
Mechanistic Causality: Phosphoric acid serves a dual purpose. First, it drops the sample pH to ~2.0, ensuring the tertiary amine of 2-(Methyl(phenethyl)amino)propanamide is 100% protonated. Second, the low pH disrupts protein-drug binding, releasing the analyte from plasma proteins (like human serum albumin) into the free fraction.
-
Validation Checkpoint: Spot 1 µL of the pre-treated sample onto pH paper. It must read ≤ pH 3. If not, add additional H3PO4 .
Step 2: Sorbent Conditioning & Equilibration
-
Action: Pass 1.0 mL of 100% Methanol (MeOH) through the cartridge, followed by 1.0 mL of MS-grade Water. Apply low vacuum (~2-3 in Hg) to maintain a flow rate of 1 drop/second.
-
Mechanistic Causality: Methanol solvates the DVB polymeric backbone, maximizing the surface area for hydrophobic interactions. The water step equilibrates the sorbent to an aqueous state compatible with the biological sample.
Step 3: Sample Loading
-
Action: Load the entire pre-treated sample (400 µL) onto the cartridge. Allow it to pass through at 1 drop/second.
-
Mechanistic Causality: The protonated amine binds instantly to the negatively charged sulfonic acid groups via electrostatic attraction. The phenethyl tail interacts with the DVB backbone.
Step 4: Interference Washing (Orthogonal Cleanup)
-
Action (Wash 1 - Aqueous): Pass 1.0 mL of 2% Formic Acid in water.
-
Causality: Removes highly polar, water-soluble endogenous interferences (salts, carbohydrates) while maintaining the acidic environment needed to keep the analyte locked via ionic bonds.
-
-
Action (Wash 2 - Organic): Pass 1.0 mL of 100% Methanol. Apply high vacuum (10 in Hg) for 1 minute to dry the sorbent bed.
-
Causality: Reverses the hydrophobic interactions. Because the analyte is securely tethered by the strong ionic bond, 100% organic solvent can be used to aggressively wash away neutral lipids, phospholipids, and unbound proteins without risking analyte loss .
-
Step 5: Analyte Elution
-
Action: Elute the target compound using 2 x 500 µL of 5% Ammonium Hydroxide ( NH4OH ) in 50:50 Acetonitrile:Methanol.
-
Mechanistic Causality: The high pH of the eluent (pH > 10) rapidly deprotonates the tertiary amine of the analyte, neutralizing its positive charge. This breaks the ionic interaction with the sulfonic acid groups. Simultaneously, the highly organic elution solvent overcomes the hydrophobic retention, sweeping the purified analyte into the collection tube.
-
Validation Checkpoint: Ensure the NH4OH is freshly prepared. Old ammonia solutions lose volatility and basicity, leading to incomplete elution and poor recovery.
Step 6: Evaporation and Reconstitution
-
Action: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
Quantitative Data & Troubleshooting
By adhering strictly to the mechanistic principles above, analysts can expect robust quantitative performance. Table 2 summarizes typical performance metrics and troubleshooting logic for phenethylamine derivatives processed via this protocol.
Table 2: Expected Performance & Troubleshooting Matrix
| Metric / Issue | Expected Value | Mechanistic Cause of Failure | Corrective Action |
| Absolute Recovery | 85% – 95% | Low Recovery: Incomplete deprotonation during elution due to degraded NH4OH . | Prepare fresh 5% NH4OH elution solvent daily. Ensure pH > 10. |
| Matrix Effect (Ion Suppression) | < 10% | High Suppression: Phospholipids co-eluting due to insufficient organic washing. | Increase Wash 2 volume to 1.5 mL or switch to 50:50 MeOH:Acetonitrile for Wash 2. |
| Extract Cleanliness | Clear, colorless | Turbidity in Eluate: Precipitation of residual matrix proteins during organic elution. | Ensure Sample Pre-treatment pH is strictly < 3 to fully crash/disrupt proteins before loading. |
| Flow Rate / Backpressure | 1 drop / sec | Clogged Cartridge: High viscosity of matrix or incomplete centrifugation. | Centrifuge the pre-treated sample at 10,000 x g for 5 mins; load only the supernatant. |
References
-
A Simplified Protein precipitation/mixed-mode Cation-Exchange Solid-Phase Extraction, Followed by High-Speed Liquid chromatography/mass Spectrometry, for the Determination of a Basic Drug in Human Plasma. Rapid Communications in Mass Spectrometry, 2006. URL:[Link]
-
Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. Waters Corporation Application Notes, 2017. URL:[Link]
-
A Review of the Modern Principles and Applications of Solid-Phase Extraction Techniques in Chromatographic Analysis. National Institutes of Health (PMC), 2022. URL:[Link]
Application Note: Isotope Labeling of 2-(Methyl(phenethyl)amino)propanamide for Quantitative Mass Spectrometry
Introduction: The Critical Role of Stable Isotope Labeled Internal Standards in Mass Spectrometry
Quantitative analysis of small molecule therapeutics, such as 2-(Methyl(phenethyl)amino)propanamide, in complex biological matrices is a cornerstone of drug metabolism and pharmacokinetic (DMPK) studies. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for this purpose due to its high sensitivity and selectivity.[1][2] However, the accuracy and precision of LC-MS-based quantification can be significantly affected by variability introduced during sample preparation, chromatographic separation, and mass spectrometric detection.[3] To mitigate these variabilities, a stable isotope-labeled internal standard (SIL-IS) is employed.[3][4] A SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavier stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[4] Because SIL-ISs have nearly identical physicochemical properties to the analyte, they co-elute during chromatography and experience similar ionization effects in the mass spectrometer, allowing for reliable correction of analytical variability.[4] This application note provides a detailed guide for the synthesis and mass spectrometric analysis of isotopically labeled 2-(Methyl(phenethyl)amino)propanamide, a crucial tool for robust bioanalytical method development.
Strategic Isotope Labeling of 2-(Methyl(phenethyl)amino)propanamide
The choice of isotope and its position within the molecule are critical for creating an effective internal standard. The goal is to introduce a sufficient mass shift (ideally ≥ 3 Da) to prevent isotopic overlap with the unlabeled analyte while minimizing any potential for isotopic exchange or altered metabolic fate. For 2-(Methyl(phenethyl)amino)propanamide, several labeling strategies can be considered.
Deuterium Labeling
Deuterium (²H) is a common choice for isotope labeling due to the relative ease of incorporation. Potential sites for deuteration on 2-(Methyl(phenethyl)amino)propanamide include the N-methyl group, the phenethyl moiety, or the propanamide backbone.
-
N-methyl-d₃ Labeling: Replacing the three protons on the N-methyl group with deuterium provides a +3 Da mass shift. This is often a synthetically accessible and stable position.
-
Phenethyl-d₅ Labeling: Labeling the phenyl ring of the phenethyl group can provide a +5 Da mass shift. This position is generally stable and less likely to influence the molecule's chromatographic behavior.
-
Propanamide-dₓ Labeling: Deuteration of the propanamide backbone is also possible, though care must be taken to avoid exchangeable protons on the amide nitrogen.
Carbon-13 Labeling
Carbon-13 (¹³C) labeling offers the advantage of being less susceptible to kinetic isotope effects that can sometimes alter chromatographic retention times, a phenomenon occasionally observed with deuterium labeling.[4]
-
¹³C-Amide Carbonyl Labeling: Introducing a ¹³C at the carbonyl position of the propanamide group provides a +1 Da mass shift. While synthetically feasible, a single ¹³C may not provide sufficient mass separation.
-
Multi-¹³C Labeling: Incorporating multiple ¹³C atoms, for instance in the phenethyl group or the propanamide backbone, can achieve a larger mass shift.
For this application note, we will focus on the synthesis of 2-(Methyl-d₃-(phenethyl)amino)propanamide as a practical and effective internal standard.
Protocol: Synthesis of 2-(Methyl-d₃-(phenethyl)amino)propanamide
This protocol outlines a two-step synthesis starting from commercially available N-phenethylpropanamide.
Materials and Reagents
-
N-phenethylpropanamide
-
Lithium aluminum hydride (LiAlH₄)
-
Deuterated methyl iodide (CD₃I)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous acetonitrile (ACN)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Synthetic Workflow
Sources
- 1. Home | European Pharmaceutical Review [europeanpharmaceuticalreview.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
troubleshooting HPLC peak tailing for 2-(Methyl(phenethyl)amino)propanamide analysis
Technical Support Center: Troubleshooting HPLC Peak Tailing for 2-(Methyl(phenethyl)amino)propanamide
Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter analytical challenges involving basic active pharmaceutical ingredients (APIs). 2-(Methyl(phenethyl)amino)propanamide is a structurally complex molecule featuring a basic tertiary amine. In reversed-phase high-performance liquid chromatography (RP-HPLC), tertiary amines are notorious for exhibiting severe peak tailing.
This guide is designed to help you diagnose the root cause—differentiating between physical system voids and chemical secondary interactions—and provides self-validating protocols to restore peak symmetry.
Diagnostic Framework
Before adjusting your method, you must identify whether the peak tailing is a physical plumbing issue or a chemical interaction. Follow the logical workflow below:
Troubleshooting workflow for diagnosing and resolving HPLC peak tailing of basic amines.
Frequently Asked Questions (FAQs)
Q1: Why does 2-(Methyl(phenethyl)amino)propanamide exhibit such severe peak tailing compared to my neutral analytes? Answer: The root cause lies in the chemical structure of your analyte interacting with the stationary phase. 2-(Methyl(phenethyl)amino)propanamide contains a basic tertiary amine with a pKa typically between 8.5 and 10.0. At a standard or neutral mobile phase pH, this amine is fully protonated, carrying a localized positive charge. Simultaneously, standard silica-based HPLC columns contain unbonded,[1]. These silanols have a pKa of approximately 3.5 to 4.5. At a neutral pH, they deprotonate to form negatively charged silanate ions (Si-O⁻). As your positively charged analyte travels through the column, it undergoes an unintended ion-exchange interaction with these silanate ions. This secondary retention mechanism acts like "chemical velcro," causing the analyte molecules to release slowly, resulting in a drawn-out tail[2].
Q2: How can I definitively tell if the tailing is caused by these silanol interactions or a physical issue like a clogged frit? Answer: You must run a self-validating diagnostic test using a neutral marker. Because[2], they are immune to silanol-induced tailing. If you inject a neutral compound (like toluene or uracil) and it elutes with a perfectly symmetrical peak, you have definitively isolated the problem to a chemical interaction with your basic amine. If the neutral peak also tails, your chemistry is fine, but you have a physical problem—such as a void at the head of the column, a partially blocked inlet frit, or excessive extra-column dead volume[3].
Q3: If the issue is chemical, what is the most effective mobile phase adjustment? Answer: The most robust solution is to[4]. By operating at a low pH, you flood the system with protons (H⁺), which forces the residual silanol groups on the silica surface to become fully protonated (Si-OH)[5]. This neutralizes their negative charge, completely shutting down the electrostatic ion-exchange interaction with the 2-(Methyl(phenethyl)amino)propanamide.
Quantitative Data: Impact of Method Parameters on Peak Symmetry
To illustrate the causality of these adjustments, the following table summarizes the expected Peak Asymmetry (As) for a basic tertiary amine under various systematically altered conditions.
| Experimental Condition | Mobile Phase pH | Column Chemistry | Buffer / Additive | Peak Asymmetry (As) | Mechanistic Rationale |
| Baseline (Problematic) | 7.0 | Standard C18 (Type A) | None | 2.85 | Severe ion-exchange between protonated amine and ionized silanols. |
| Buffer Addition | 7.0 | Standard C18 (Type A) | 25 mM Phosphate | 2.10 | Increased ionic strength partially masks residual silanol sites. |
| pH Adjustment | 2.8 | Standard C18 (Type A) | 10 mM Formate | 1.45 | Silanols are protonated (neutralized), eliminating electrostatic drag. |
| Column Upgrade | 7.0 | Base-Deactivated C18 | None | 1.30 | High-purity Type B silica with end-capping physically shields silanols. |
| Optimized Method | 2.8 | Base-Deactivated C18 | 25 mM Phosphate | 1.05 | Synergistic mitigation: Shielded silanols + fully protonated surface. |
Validated Experimental Protocols
Protocol 1: Neutral Marker Diagnostic Test
Purpose: To self-validate whether peak tailing is a physical system failure or a chemical secondary interaction.
Step-by-Step Methodology:
-
Preparation: Prepare a 100 µg/mL solution of a neutral marker (e.g., Toluene for UV detection at 254 nm, or Uracil) dissolved directly in your current mobile phase to prevent solvent-mismatch band broadening.
-
Execution: Inject 5 µL of the neutral marker using the exact chromatographic method currently causing tailing for 2-(Methyl(phenethyl)amino)propanamide.
-
Data Analysis: Calculate the Peak Asymmetry Factor (As) at 10% peak height.
-
Formula: As = B / A (where A is the front half-width and B is the back half-width at 10% height).
-
-
Causal Interpretation:
-
If As > 1.2 : The system has a physical void or dead volume. Replace the column inlet frit or swap the column entirely[4].
-
If As ≤ 1.2 : The system plumbing is perfect. Proceed to Protocol 2 to resolve the chemical silanol interaction.
-
Protocol 2: Low-pH Mobile Phase Optimization
Purpose: To chemically neutralize stationary phase silanols and restore Gaussian peak shape for basic amines.
Step-by-Step Methodology:
-
Buffer Selection: For LC-UV applications, select a phosphate buffer. For LC-MS compatibility, use[5].
-
Aqueous Phase Preparation: Dissolve 10-25 mM of the selected buffer salt in MS-grade water.
-
pH Adjustment: Using a calibrated pH meter, titrate the aqueous phase with the corresponding acid (e.g., phosphoric acid or formic acid) until the pH reaches 2.8 . Causality note: Operating below pH 3.0 ensures >99% of silanols are protonated, removing their negative charge.
-
Filtration: Vacuum filter the adjusted buffer through a 0.22 µm hydrophilic membrane to remove particulates.
-
Column Selection: Standard silica dissolves at extreme pH levels. Ensure you install a sterically protected or [1].
-
Equilibration & Injection: Flush the system with 15 column volumes of the new mobile phase to fully equilibrate the stationary phase. Inject the 2-(Methyl(phenethyl)amino)propanamide sample. You should observe an immediate restoration of peak symmetry (As < 1.2).
References
-
Title: HPLC Peak Tailing Source: Axion Labs URL: [Link]
-
Title: What Causes Peak Tailing in HPLC? Source: Chrom Tech, Inc. URL: [Link]
-
Title: Peak Tailing in HPLC Source: Element Lab Solutions URL: [Link]
-
Title: Peak Tailing In Chromatography: Troubleshooting Basics Source: GMP Insiders URL: [Link]
-
Title: LABTips: How to Prevent Tailing Peaks in HPLC Source: Labcompare URL: [Link]
Sources
Process Chemistry Support Center: Synthesis Optimization for 2-(Methyl(phenethyl)amino)propanamide
Welcome to the Technical Support Center. This portal provides advanced troubleshooting for the synthesis of the sterically hindered alpha-amino amide, 2-(Methyl(phenethyl)amino)propanamide. While N-methylphenethylamine functions reasonably well as an acyclic secondary amine for alkylation, its steric bulk—combined with the branched alpha-carbon of the electrophile—often leads to stalled reactions and complex impurity profiles[1].
As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we detail the causality behind common synthetic failures—such as E2 elimination and amide hydrolysis—and provide validated, self-correcting protocols to maximize both yield and HPLC purity.
Mechanistic Workflow & Failure Modes
Understanding the competing reaction pathways is critical for troubleshooting. The diagram below illustrates the desired SN2 trajectory versus the parasitic E2 elimination and hydrolysis pathways.
Mechanistic pathways for the synthesis of 2-(Methyl(phenethyl)amino)propanamide.
Troubleshooting Guide & FAQs
Q1: Why is my reaction stalling at 40-50% conversion, leaving unreacted N-methylphenethylamine? Cause: Steric hindrance between the bulky phenethyl group of the secondary amine and the alpha-methyl group of 2-bromopropanamide significantly raises the activation energy of the SN2 transition state. Solution: Implement an in-situ Finkelstein reaction. The alpha-halo amide renders the methylene/methine carbon electrophilic, but bromide is often an insufficient leaving group under mild conditions[2]. By adding catalytic Potassium Iodide (KI) to the reaction, you convert the less reactive bromo-compound into a highly reactive iodo-analogue[2]. This accelerates the nucleophilic attack before side reactions can dominate.
Q2: I am detecting a significant amount of an acrylamide mass on LC-MS. How do I suppress this byproduct? Cause: High reaction temperatures (e.g., >80°C) and the use of strong, unhindered bases (like NaOH or Triethylamine) promote alpha-proton abstraction. This triggers an E2 elimination cascade, ejecting the halide and yielding an acrylamide derivative[3]. Solution: Lower the reaction temperature to 45°C (made possible by the Finkelstein catalyst) and switch to a sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or anhydrous K2CO3.
Q3: During aqueous workup, my product yield drops, and I see a carboxylic acid derivative on the mass spectrometer. What is happening? Cause: The terminal primary amide of your target compound is highly susceptible to base-catalyzed hydrolysis. If you are using aggressive aqueous bases (like 1M NaOH) during your extraction washes to remove unreacted amine, you are inadvertently hydrolyzing the amide to 2-(methyl(phenethyl)amino)propanoic acid. Solution: Avoid strong aqueous bases during workup. Quench the reaction with a mild buffer (e.g., saturated aqueous NaHCO3) and extract rapidly with Ethyl Acetate or Dichloromethane.
Optimization Data Summary
The table below summarizes the quantitative impact of our mechanistic adjustments on the final synthesis metrics.
| Parameter | Standard Condition | Optimized Condition | Impact on Yield | Impact on Purity |
| Solvent | Ethanol | Acetonitrile (MeCN) | +15% | Reduces solvolysis byproducts |
| Base | Triethylamine (TEA) | DIPEA | +10% | Minimizes E2 elimination[3] |
| Catalyst | None | 0.2 eq KI (Finkelstein) | +25% | Accelerates SN2 rate[2] |
| Temperature | 80°C (Reflux) | 45°C | +20% | Suppresses acrylamide formation |
| Workup | 1M NaOH wash | Sat. NaHCO3 wash | +15% | Prevents amide hydrolysis |
| Overall Output | ~35% Yield | >85% Yield | High Impurities | >98% HPLC Purity |
Validated Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system. The visual cues (color changes, precipitation) serve as built-in quality control checkpoints for the SN2 and Finkelstein mechanisms.
Step 1: Preparation of the Finkelstein Complex
-
In a dry, nitrogen-purged 250 mL round-bottom flask, dissolve 2-bromopropanamide (1.0 eq, 10 mmol) in 50 mL of anhydrous Acetonitrile (MeCN).
-
Add Potassium Iodide (KI) (0.2 eq, 2 mmol).
-
Stir the suspension at 25°C for 30 minutes. Validation Checkpoint: The solution will turn slightly yellow, indicating the successful in-situ generation of the highly electrophilic 2-iodopropanamide.
Step 2: Amine Alkylation 4. To the stirring mixture, add N-methylphenethylamine (1.1 eq, 11 mmol) dropwise over 5 minutes. 5. Immediately add N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 15 mmol). 6. Elevate the temperature to 45°C and stir for 6 to 8 hours. Monitor the reaction via TLC (eluent: 5% MeOH in DCM) until the 2-halopropanamide spot is consumed.
Step 3: Non-Hydrolytic Quench & Extraction 7. Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the majority of the MeCN. 8. Partition the resulting crude oil between Ethyl Acetate (100 mL) and saturated aqueous NaHCO3 (50 mL). Validation Checkpoint: Avoid strong bases here to prevent hydrolysis of the propanamide to propanoic acid. 9. Separate the organic layer and wash sequentially with distilled water (50 mL) and brine (50 mL). 10. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude 2-(Methyl(phenethyl)amino)propanamide.
Step 4: Purification 11. Purify the crude product via flash column chromatography (Silica gel, gradient elution from 100% DCM to 5% MeOH in DCM) to achieve >98% HPLC purity.
Sources
overcoming low solubility of 2-(Methyl(phenethyl)amino)propanamide in organic solvents
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation challenges involving complex active pharmaceutical ingredients (APIs) and intermediates. Compounds containing both a primary amide and a basic tertiary amine—such as 2-(Methyl(phenethyl)amino)propanamide —frequently present paradoxical solubility profiles.
While the phenethyl and methyl groups suggest high lipophilicity, researchers are often frustrated when the compound crashes out of standard organic solvents like dichloromethane (DCM) or ethyl acetate. This guide deconstructs the physicochemical causality behind this behavior and provides field-proven, self-validating protocols to overcome these limitations.
Diagnostic Workflow
Before diving into specific troubleshooting steps, it is critical to map the logical relationship between the molecule's structural motifs and its macroscopic behavior. The diagram below outlines our diagnostic approach.
Workflow for diagnosing and overcoming low organic solubility of the target propanamide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is 2-(Methyl(phenethyl)amino)propanamide poorly soluble in common organic solvents despite its lipophilic phenethyl group? A1: The root causality lies in the primary amide group (-CONH₂). Primary amides act as both strong hydrogen bond donors and acceptors, forming a rigid, highly ordered intermolecular hydrogen-bonded network in the solid state. This results in an exceptionally high crystal lattice energy [1]. The thermodynamic penalty of breaking this lattice exceeds the solvation energy provided by non-polar or weakly polar organic solvents (like hexane, ether, or cold ethyl acetate).
Q2: What are the best single-solvent systems to disrupt this lattice energy? A2: To overcome the amide's lattice energy, you must use polar aprotic solvents with a high hydrogen-bond acceptor capacity. Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N,N-Dimethylacetamide (DMAc) are highly effective [2]. Their highly polarized oxygen atoms act as powerful hydrogen bond acceptors, outcompeting the intermolecular bonds between the API molecules and pulling them into solution.
Q3: I cannot use DMSO/DMF due to downstream evaporation issues. How can I formulate a volatile solvent system? A3: You should utilize a binary co-solvent system [3]. By combining a volatile protic solvent (e.g., Methanol or Ethanol) with a volatile lipophilic solvent (e.g., DCM or Acetone), you create a synergistic solvation environment. The protic solvent disrupts the amide hydrogen bonds, while the lipophilic solvent solvates the phenethyl and methyl groups. (See Protocol 1 below).
Q4: The compound is still resisting dissolution even in co-solvents. Could its ionization state be the issue? A4: Absolutely. 2-(Methyl(phenethyl)amino)propanamide contains a basic tertiary amine. If your batch was synthesized or stored as a hydrochloride (HCl) or sulfate salt, it will be inherently insoluble in most organic solvents. You must convert it to its free base form to unlock its organic solubility [4]. (See Protocol 2 below).
Quantitative Data: Solvent Selection Matrix
Summarizing the thermodynamic approaches, the table below outlines the expected solubility impacts based on solvent selection.
| Solvent Class | Example Solvents | Mechanism of Action | Expected Solubility Impact (mg/mL) | Downstream Volatility |
| Non-Polar Organic | Hexane, Toluene | Solvates phenethyl group only; fails to break amide lattice. | < 1.0 (Very Low) | High |
| Polar Aprotic | DMSO, DMF, DMAc | Strong H-bond acceptor; disrupts primary amide lattice energy. | > 50.0 (High) | Low (Requires lyophilization) |
| Protic Organic | Methanol, Ethanol | H-bond donor/acceptor; moderate lattice disruption. | 10.0 - 25.0 (Moderate) | High |
| Binary Co-Solvent | 20% MeOH in DCM | Synergistic: MeOH breaks lattice, DCM solvates lipophilic tail. | > 40.0 (High) | High (Easily evaporated) |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems . Each protocol includes a built-in physical check to confirm success before proceeding to the next step.
Protocol 1: Binary Co-Solvent Solubilization (Volatile System)
Use this when high organic solubility is required without the use of high-boiling solvents like DMSO.
-
Weighing: Accurately weigh 100 mg of 2-(Methyl(phenethyl)amino)propanamide into a 10 mL clear glass scintillation vial.
-
Lattice Disruption: Add 0.5 mL of Methanol (the H-bond disruptor). Vortex for 60 seconds.
-
Self-Validation Check: The powder should transition from a dry solid to a wet slurry or partially clear solution, indicating initial lattice breakdown.
-
-
Lipophilic Solvation: Slowly titrate 4.5 mL of Dichloromethane (DCM) into the vial while stirring at 300 rpm.
-
Verification: Cap the vial and sonicate for 2 minutes at room temperature.
-
Self-Validation Check (Tyndall Effect): Shine a laser pointer horizontally through the vial. If the beam is invisible within the liquid, you have achieved a true thermodynamic solution. If the beam is visible (scattering light), the compound is merely suspended as a colloid, indicating you need to increase the Methanol ratio to 15%.
-
Protocol 2: Free-Basing via Liquid-Liquid Extraction (LLE)
Use this if the compound is currently in a salt form (e.g., HCl salt) and resisting organic dissolution.
-
Suspension: Suspend 500 mg of the compound in a biphasic mixture of 10 mL Deionized Water and 10 mL Dichloromethane (DCM) in a separatory funnel.
-
pH Adjustment: Dropwise, add 1M Sodium Carbonate (Na₂CO₃) to the aqueous layer until the pH reaches ~10 (verify with pH paper).
-
Self-Validation Check: As the pH rises, the aqueous layer will temporarily turn cloudy as the neutral free base precipitates. Within seconds of gentle swirling, the cloudiness will disappear as the newly formed lipophilic free base rapidly partitions into the lower DCM layer.
-
-
Extraction: Allow the phases to separate completely. Drain the lower organic (DCM) layer into an Erlenmeyer flask. Wash the remaining aqueous layer with an additional 5 mL of DCM and combine the organic layers.
-
Drying & Recovery: Add anhydrous Sodium Sulfate (Na₂SO₄) to the combined DCM extracts until the salt flows freely like sand (confirming all water is removed). Filter and evaporate the DCM under reduced pressure to yield the highly organic-soluble free base.
References
-
Brieflands. "A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs." Brieflands Medical Journals, May 2021. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). "New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide." PMC, 2022. Available at:[Link]
refining extraction recovery rates for 2-(Methyl(phenethyl)amino)propanamide in biological samples
Welcome to the technical support center for the bioanalysis of 2-(Methyl(phenethyl)amino)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing extraction recovery rates from biological samples. As a novel psychoactive substance (NPS), robust and reproducible analytical methods are paramount for accurate quantification in forensic toxicology, clinical research, and drug metabolism studies.
This document moves beyond generic protocols to explain the 'why' behind the 'how,' empowering you to make informed decisions during method development and troubleshooting.
Understanding the Analyte: Physicochemical Properties
2-(Methyl(phenethyl)amino)propanamide is a phenethylamine derivative. Its structure, comprising a basic secondary amine and an amide functional group, dictates its extraction behavior. While experimental data for this specific molecule is scarce, we can infer its properties from its structure and similar compounds.
-
Predicted Basicity: The secondary amine group is the most basic site, with an estimated pKa value in the range of 9.0-10.0. This is a critical parameter for pH-driven extraction techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). At a pH two units below its pKa, the amine will be predominantly protonated (charged), and at a pH two units above, it will be in its free base (neutral) form.
-
Polarity: The molecule possesses both hydrophobic (phenethyl group) and polar (amide and amine) moieties, giving it moderate polarity. This dual nature influences its solubility in various organic solvents and its retention on different SPE sorbents.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter when developing and running your extraction protocols.
Low or Inconsistent Recovery
Question: My recovery of 2-(Methyl(phenethyl)amino)propanamide is consistently below 70% and varies significantly between samples. What are the likely causes and how can I improve it?
Answer: Low and inconsistent recovery is a multifaceted issue that can arise at several stages of the analytical process.[1] Let's break down the potential culprits and their solutions.
1. Suboptimal pH during Extraction
-
Causality: For effective extraction of a basic compound like 2-(Methyl(phenethyl)amino)propanamide into an organic solvent (LLE) or retention on a non-polar SPE sorbent, the analyte must be in its neutral, uncharged form. This maximizes its affinity for the non-aqueous phase. If the pH of the sample is too low (acidic), the amine group will be protonated (R-NH₂⁺-CH₃), making the molecule more water-soluble and less likely to partition into the organic solvent or bind to a hydrophobic sorbent.
-
Troubleshooting Steps:
-
Verify Sample pH: Before extraction, ensure the pH of your biological matrix (e.g., plasma, urine) is adjusted to at least 1.5 to 2 pH units above the predicted pKa of the analyte (i.e., pH 11.0 - 12.0).
-
Choice of Base: Use a base that will not create emulsions, such as a dilute solution of sodium hydroxide (e.g., 0.1 M) or ammonium hydroxide. Add the base dropwise while vortexing to ensure thorough mixing.
-
Buffer Capacity: Biological matrices have their own buffering capacity. Ensure you are adding enough base to overcome this and achieve the target pH. Always measure the pH of a few representative samples after basification.
-
2. Inappropriate LLE Solvent Selection
-
Causality: The choice of organic solvent in LLE is critical and is governed by the principle of "like dissolves like." The solvent must efficiently solubilize the neutral form of 2-(Methyl(phenethyl)amino)propanamide while being immiscible with water and having low co-extraction of matrix components.
-
Troubleshooting Steps:
-
Solvent Polarity: Given the analyte's moderate polarity, a solvent of intermediate polarity is often a good starting point. Highly non-polar solvents like hexane may result in poor recovery, while very polar solvents like ethyl acetate might form emulsions.
-
Solvent Screening: If recovery is low, consider screening a panel of solvents with varying polarities. A good starting point would be methyl tert-butyl ether (MTBE), dichloromethane, or a mixture of less polar and more polar solvents (e.g., hexane:ethyl acetate 80:20 v/v).[2][3]
-
Volume and Mixing: Ensure an adequate volume of extraction solvent is used (a sample-to-solvent ratio of 1:5 is common). Vortexing for 1-2 minutes is typically sufficient for thorough mixing. Insufficient mixing will lead to incomplete partitioning and low recovery.
-
3. Incorrect SPE Sorbent and/or Procedure
-
Causality: SPE offers a more controlled and often cleaner extraction than LLE. However, success is highly dependent on selecting the correct sorbent chemistry and optimizing each step of the process. For a basic compound like 2-(Methyl(phenethyl)amino)propanamide, a mixed-mode cation exchange sorbent is often the most effective. This type of sorbent provides dual retention mechanisms: reversed-phase interaction with the hydrophobic parts of the molecule and ion-exchange interaction with the protonated amine group.
-
Troubleshooting Steps:
-
Sorbent Selection: If you are using a purely reversed-phase (e.g., C18) sorbent and experiencing low recovery, consider switching to a mixed-mode cation exchange (e.g., Strata-X-C, Oasis MCX) sorbent.[4]
-
Conditioning and Equilibration: Ensure the sorbent is properly conditioned (e.g., with methanol) and equilibrated (e.g., with an acidic buffer) before loading the sample. Inadequate conditioning will lead to inconsistent retention.
-
Sample Loading pH: For a mixed-mode cation exchange sorbent, the sample should be acidified to a pH at least 2 units below the analyte's pKa (e.g., pH 4-6). This ensures the amine group is protonated and can engage in ion-exchange retention.
-
Wash Steps: The wash steps are crucial for removing matrix interferences. A common strategy is to first wash with a weak organic solvent in an acidic buffer to remove polar interferences, followed by a stronger organic solvent (e.g., methanol) to remove less polar interferences. Ensure your wash solvent is not strong enough to elute the analyte.
-
Elution: Elution from a mixed-mode sorbent requires disrupting both the reversed-phase and ion-exchange interactions. This is typically achieved with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol or acetonitrile).[5] Ensure the elution solvent is strong enough and the volume is sufficient to completely elute the analyte.
-
High Matrix Effects (Ion Suppression or Enhancement)
Question: My recovery seems acceptable, but I'm observing significant ion suppression in my LC-MS/MS analysis, leading to poor sensitivity and reproducibility. How can I mitigate this?
Answer: Matrix effects are a common challenge in bioanalysis, where co-eluting endogenous components from the sample interfere with the ionization of the target analyte in the mass spectrometer source.[6]
1. Ineffective Sample Cleanup
-
Causality: The primary cause of matrix effects is the presence of co-eluting compounds from the biological matrix, such as phospholipids from plasma or salts from urine. If your extraction method is not selective enough, these interferences will be carried over into your final extract.
-
Troubleshooting Steps:
-
Switch to SPE: If you are using protein precipitation or a simple LLE, switching to a well-optimized SPE method will provide a much cleaner extract.[5]
-
Optimize SPE Wash Steps: The wash steps in your SPE protocol are your best defense against matrix effects. Experiment with different wash solvents of varying organic strength and pH to selectively remove interferences while retaining your analyte.
-
Use a More Selective SPE Sorbent: As mentioned, mixed-mode SPE is generally more selective than single-mode sorbents.
-
2. Chromatographic Co-elution
-
Causality: Even with good sample cleanup, some matrix components may still be present in the final extract. If these components co-elute with your analyte from the LC column, they can cause ion suppression.
-
Troubleshooting Steps:
-
Modify LC Gradient: Adjust your LC gradient to better separate the analyte from the matrix components. A shallower gradient around the elution time of your analyte can often improve resolution.
-
Change Column Chemistry: If gradient optimization is insufficient, consider a different LC column chemistry. For example, if you are using a C18 column, a phenyl-hexyl or biphenyl column may offer different selectivity and resolve the co-eluting interferences.
-
FAQs: Refining Your Extraction Protocol
Q1: What is a good starting point for a Liquid-Liquid Extraction (LLE) protocol for 2-(Methyl(phenethyl)amino)propanamide from plasma?
A1: A robust starting point would be:
-
To 500 µL of plasma, add an internal standard.
-
Add 50 µL of 1 M NaOH to adjust the pH to >11. Vortex briefly.
-
Add 2.5 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes.
-
Centrifuge at 3000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute in 100 µL of mobile phase.
Q2: Can I use the same extraction protocol for both urine and blood/plasma?
A2: While the principles are the same, you may need to make some adjustments. Urine is a less complex matrix than plasma but can have a wider range of pH and salt concentrations. For urine, it's often beneficial to include a hydrolysis step if you suspect your analyte is conjugated (e.g., glucuronidated). For plasma, a protein precipitation step prior to LLE or SPE might be considered, although a direct extraction is often preferred to minimize steps.
Q3: My analyte is degrading during the evaporation step. What can I do?
A3: Analyte degradation during evaporation is often due to excessive heat or exposure to air.
-
Reduce Temperature: Lower the temperature of your evaporator. For many compounds, 30-40°C is sufficient.
-
Gentle Nitrogen Flow: Use the gentlest stream of nitrogen that still allows for efficient evaporation. A harsh stream can be detrimental.
-
Antioxidants: If you suspect oxidative degradation, you can try adding a small amount of an antioxidant like ascorbic acid to your sample before extraction.
Q4: How do I properly validate my extraction recovery?
A4: Extraction recovery should be assessed at a minimum of three concentration levels (low, medium, and high). It is calculated by comparing the analytical response of an analyte extracted from a spiked blank matrix to the response of the analyte from a post-extraction spiked sample at the same concentration. The formula is:
Recovery (%) = (Peak Area of Pre-extraction Spike / Peak Area of Post-extraction Spike) x 100
A consistent recovery across the concentration range is more important than achieving 100% recovery.
Visualizing the Workflow
To aid in understanding the decision-making process for method selection and optimization, the following diagrams illustrate the workflows for LLE and SPE.
Caption: Liquid-Liquid Extraction Workflow
Caption: Solid-Phase Extraction Workflow
References
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PubChem. (n.d.). N-(2-Phenylethyl)propanamide. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-3-[methyl(2-phenylethyl)amino]propanamide. National Center for Biotechnology Information. Retrieved from [Link]
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Phenomenex. (n.d.). Solid Phase Extraction for Clinical Research. Retrieved from [Link]
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PubMed Central. (n.d.). Porous extraction paddle: a solid phase extraction technique for studying the urine metabolome. Retrieved from [Link]
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PubMed Central. (n.d.). Comparison of Two Automated Solid Phase Extractions for the Detection of Ten Fentanyl Analogs and Metabolites in Human Urine Using Liquid Chromatography Tandem Mass Spectrometry. Retrieved from [Link]
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ScienceDirect. (2024). Solvent-free parallel artificial liquid membrane extraction for drugs of abuse in plasma samples using LC-MS/MS. Retrieved from [Link]
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PubMed. (2011). Direct injection of lipophilic compounds in the organic phase from liquid-liquid extracted plasma samples onto a reversed-phase column. Retrieved from [Link]
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Bentham Open. (2009). Development of a Liquid-Liquid Extraction Procedure for the Analysis of Amphetamine in Biological Specimens by GC-FID. Retrieved from [Link]
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ResearchGate. (2020). (PDF) Development of a Liquid-Liquid Extraction Procedure for the Analysis of Amphetamine in Biological Specimens by GC-FID. Retrieved from [Link]
-
YouTube. (2020). Extracting Comprehensive Drugs and Metabolites in Urine Using INTip Solid Phase Extraction. Retrieved from [Link]
-
MDPI. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]
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Waters Corporation. (n.d.). Simple, Fast and Selective, Bioanalytical Sample Extraction for the Therapeutic Drug, Lenalidomide From Plasma Using Oasis™ MCX SPE. Retrieved from [Link]
- Google Patents. (n.d.). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
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ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. Retrieved from [Link]
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MDPI. (1989). An Efficient Single Phase Method for the Extraction of Plasma Lipids. Retrieved from [Link]
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FooDB. (2010). Showing Compound 2-Phenylethylamine (FDB010580). Retrieved from [Link]
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U.S. Food and Drug Administration. (2024). Extract Preparation for Chemical Characterization Studies – Liquid-liquid Extraction. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). T-PV2145-01-9203-Ch Matrix: Air Target concentration: 3 ppm (11 mg/m. Retrieved from [Link]
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PubMed Central. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. Retrieved from [Link]
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PubMed Central. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]
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Medwin Publishers. (2017). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. Retrieved from [Link]
-
Occupational Safety and Health Administration. (2020). 2-AMINO-2-METHYLPROPANOL. Retrieved from [Link]
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minimizing thermal degradation of 2-(Methyl(phenethyl)amino)propanamide during GC-MS
Welcome to the technical support guide for the gas chromatography-mass spectrometry (GC-MS) analysis of 2-(Methyl(phenethyl)amino)propanamide. This document is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the thermal lability of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize thermal degradation and ensure the integrity of your analytical results.
Introduction: The Challenge of Analyzing 2-(Methyl(phenethyl)amino)propanamide
2-(Methyl(phenethyl)amino)propanamide is a compound belonging to the broader class of phenethylamines. Its structure, featuring a secondary amine and a propanamide group, makes it susceptible to thermal degradation at the high temperatures typically employed in GC-MS analysis. This degradation can lead to a variety of analytical issues, including poor peak shape, inaccurate quantification, and the appearance of artifact peaks, ultimately compromising the reliability of the data.
The primary goal of this guide is to provide a logical framework for identifying, troubleshooting, and mitigating these thermal degradation issues. By understanding the underlying causes and implementing the strategies outlined below, you can significantly improve the quality and accuracy of your GC-MS results.
Troubleshooting Guide: A Problem-Oriented Approach
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your analysis.
Q1: I'm injecting a pure standard of 2-(Methyl(phenethyl)amino)propanamide, but I see multiple peaks in my chromatogram. What is happening?
A1: The appearance of multiple, unexpected peaks from a single, pure standard is a classic indicator of on-column or in-injector thermal degradation. At elevated temperatures, the molecule can fragment into more stable, smaller molecules, each producing a distinct peak in the chromatogram. The amide linkage and the C-N bonds are particularly susceptible to cleavage under thermal stress.[1][2]
Troubleshooting Workflow:
To confirm thermal degradation, you can perform a simple experiment:
-
Analyze your standard using your current method and record the chromatogram.
-
Reduce the injector temperature by 20-30°C and re-inject the sample.
-
Continue to decrease the injector temperature in a stepwise fashion for subsequent runs.
If the area of the extraneous peaks decreases relative to the main analyte peak as the temperature is lowered, you have confirmed that they are thermal artifacts.[3]
Q2: My analyte peak is present, but it shows significant tailing and poor symmetry. How can I improve the peak shape?
A2: Peak tailing for amine-containing compounds is often caused by unwanted interactions with active sites within the GC system. These active sites, which can be found on the injector liner, column inlet, or stationary phase, can catalytically promote degradation and cause the analyte to elute unevenly.[4][5]
Solutions to Improve Peak Shape:
-
Use a Deactivated Inlet Liner: Standard glass liners can have acidic silanol groups on their surface that interact strongly with amines. Always use a liner that has been deactivated (silanized) to create a more inert surface. For particularly sensitive compounds, a liner with glass wool removed may prevent further interaction and degradation.[6]
-
Column Maintenance: The front end of the GC column can accumulate non-volatile residues or become active over time. Trim 10-15 cm from the inlet side of the column to remove these active sites and restore performance.[7]
-
Lower Injector Temperature: As mentioned previously, high temperatures are a primary driver of degradation. Lowering the injector temperature to the minimum required for efficient volatilization can significantly reduce both degradation and peak tailing.[8]
Q3: My quantitative results are inconsistent and show poor reproducibility. Could this be related to thermal degradation?
A3: Absolutely. If the extent of degradation is not consistent from injection to injection, your quantitative results will be unreliable. The degree of degradation can be affected by minor variations in injector temperature, the cleanliness of the liner, and the residence time of the analyte in the hot injector.[9]
Strategies for Achieving Reproducibility:
-
Implement an Optimized Method: Follow the recommendations in this guide to develop a method that minimizes degradation from the outset. This includes using low inlet temperatures, deactivated consumables, and appropriate oven programs.
-
Consider Derivatization: This is often the most robust solution for analyzing thermally labile amines. Derivatization is a chemical reaction that converts the polar, active groups on your analyte into more stable, less reactive, and more volatile forms.[4][10] This leads to sharper peaks and significantly reduced thermal degradation.
-
Use an Analyte Protectant: Co-injecting your sample with a compound like sorbitol can help shield the analyte from thermal stress in the injector, reducing degradation and improving reproducibility.[11]
Key Strategy: Derivatization for Enhanced Stability
For compounds like 2-(Methyl(phenethyl)amino)propanamide, derivatization is a powerful tool to overcome the challenges of thermal instability. The process involves chemically modifying the molecule to block the active hydrogen on the secondary amine, which is a primary site for unwanted interactions and degradation.
Recommended Protocol: Silylation with BSTFA
Silylation replaces active hydrogens with a trimethylsilyl (TMS) group, creating a derivative that is more volatile and thermally stable.[10]
Materials:
-
Dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
A suitable solvent (e.g., acetonitrile or pyridine)
-
Reaction vials with PTFE-lined caps
-
Heating block
Step-by-Step Protocol:
-
Sample Preparation: Evaporate the solvent from your sample extract to complete dryness under a gentle stream of nitrogen. The presence of water or other protic solvents will interfere with the derivatization reaction.
-
Reagent Addition: Add 50 µL of BSTFA (with 1% TMCS) and 50 µL of acetonitrile to the dried extract.
-
Reaction: Tightly cap the vial and heat it at 70-80°C for 30-60 minutes in a heating block.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Inject 1 µL of the derivatized sample directly into the GC-MS system.
Alternative Protocol: Acylation with TFAA
Acylation with an agent like trifluoroacetic anhydride (TFAA) is another effective method. It converts the amine to a stable amide derivative.[4]
Materials:
-
Dried sample extract
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., ethyl acetate)
-
Reaction vials with PTFE-lined caps
-
Heating block
Step-by-Step Protocol:
-
Sample Preparation: Ensure your sample extract is completely dry.
-
Reagent Addition: Add 200 µL of anhydrous ethyl acetate, followed by 100 µL of TFAA.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 15-30 minutes.
-
Cooling & Analysis: Allow the vial to cool to room temperature before injecting into the GC-MS.
Visual Troubleshooting Guide
The following diagram provides a logical workflow for troubleshooting common issues encountered during the GC-MS analysis of thermally labile compounds.
Caption: Troubleshooting workflow for GC-MS analysis.
Summary of GC-MS Parameter Optimization
The table below summarizes key GC-MS parameters and their impact on the analysis of thermally labile compounds.
| Parameter | Potential Issue if Not Optimized | Recommended Action | Rationale |
| Inlet Temperature | Thermal degradation, peak tailing. | Start at 200-220°C and optimize. Use a Programmable Temperature Vaporizer (PTV) if available.[3][6] | Minimizes thermal stress on the analyte during vaporization. |
| Inlet Liner | Analyte adsorption, catalytic degradation. | Use a deactivated (silanized) liner. Consider a liner without glass wool. | Creates an inert surface, reducing active sites that can cause peak tailing and degradation.[12] |
| Oven Program | Excessive time at high temperatures. | Use a faster temperature ramp rate (e.g., 20-25°C/min). | Reduces the residence time of the analyte in the column, minimizing the opportunity for on-column degradation. |
| Carrier Gas Flow | Poor peak focusing, band broadening. | Maintain a constant flow rate (e.g., 1.0-1.2 mL/min for Helium). | Ensures efficient transfer of the analyte through the column and maintains optimal chromatographic performance.[13] |
| Column Selection | High column bleed, active sites. | Use a high-quality, low-bleed column certified for MS applications (e.g., 5% phenyl-methylpolysiloxane).[9] | Thermally stable stationary phases are less prone to degradation, resulting in a lower baseline and fewer active sites. |
Frequently Asked Questions (FAQs)
Q1: Is GC-MS the most suitable technique for analyzing 2-(Methyl(phenethyl)amino)propanamide?
A1: While GC-MS is widely used, its suitability depends on successfully mitigating thermal degradation. If degradation cannot be controlled through method optimization or derivatization, Liquid Chromatography-Mass Spectrometry (LC-MS) is a superior alternative.[1][6] LC-MS operates at or near room temperature, eliminating the risk of thermal breakdown and often requiring less sample preparation.
Q2: What are the expected mass spectral fragments for 2-(Methyl(phenethyl)amino)propanamide?
A2: While a library spectrum is definitive, based on its structure and the fragmentation patterns of similar phenethylamines, you can expect to see characteristic ions.[14] Key fragmentation pathways would likely include alpha-cleavage adjacent to the nitrogen atom and cleavage of the amide bond. Without derivatization, a common fragment for phenethylamines is often seen at m/z 58, which can make distinguishing between isomers difficult.[15]
Q3: Can I use a standard non-polar column (e.g., 100% dimethylpolysiloxane) for this analysis?
A3: A standard non-polar column can be used, but a mid-polarity column (like a 5% phenyl-methylpolysiloxane) is often recommended. The phenyl groups can provide slightly different selectivity, and these columns are generally very robust and inert. Regardless of the phase, ensuring the column is of high quality with low bleed characteristics is crucial.[7][9]
Q4: How often should I perform maintenance on my GC-MS system when analyzing these types of compounds?
A4: When analyzing active compounds like amines, regular maintenance is critical. It is recommended to change the septum and liner more frequently than with less active analytes. A good practice is to monitor peak shape and response factor. When you see a decline in performance (e.g., increased peak tailing), it is time to replace the liner and septum and trim the column.[7][16]
References
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ResearchGate. (n.d.). Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography-mass Spectrometry. Retrieved from [Link]
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Journal of Analytical Toxicology. (n.d.). GC-MS Analysis of Acylated Derivatives of Methamphetamine and Regioisomeric Phenethylamines. Retrieved from [Link]
-
SciSpace. (2007). Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography- mass Spectrometry. Retrieved from [Link]
-
PubMed. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Retrieved from [Link]
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Chromatography Online. (2025). Column Bleed in Gas Chromatography: Causes, Effects, and Ways to Minimize it. Retrieved from [Link]
-
MDPI. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2015). Minimizing Thermal Degradation in Gas Chromatographic Quantitation of Pentaerythritol Tetranitrate. Retrieved from [Link]
-
Agilent Technologies. (n.d.). What are the major Causes of GC Capillary Column Performance Degradation?. Retrieved from [Link]
-
Scribd. (n.d.). Derivatization of Amines. Retrieved from [Link]
-
MDPI. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Retrieved from [Link]
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De Gruyter. (2019). How Do I Troubleshoot a Problem on My GC-MS?. Retrieved from [Link]
-
ACS Publications. (2011). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Retrieved from [Link]
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Agilent Technologies. (2025). Peak Perfection: A Guide to GC Troubleshooting. Retrieved from [Link]
-
Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]
-
Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
-
KISTEC. (n.d.). Qualitative Analysis of Polyamide by Pyrolysis GC/MS. Retrieved from [Link]
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PMC. (n.d.). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. Retrieved from [Link]
-
SciSpace. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO 2 capture. Retrieved from [Link]
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ResearchGate. (n.d.). Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one; Mechanistic Aspects and Kinetics Investigation. Retrieved from [Link]
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Comparative In Vivo Toxicity Guide: 2-(Methyl(phenethyl)amino)propanamide and Acyclic Opioid Analogs
Introduction & Pharmacological Rationale
In the landscape of synthetic analgesics, the structural evolution from rigid piperidine scaffolds (like fentanyl) to flexible acyclic analogs has provided profound insights into structure-toxicity relationships. As drug development professionals seek to widen the therapeutic window of analgesics, evaluating simplified scaffolds is critical.
2-(Methyl(phenethyl)amino)propanamide is a simplified, primary amide structural analog of diampromide (an N-phenylpropanamide) and seco-fentanyl . While fentanyl derivatives are notorious for their severe in vivo toxicity—primarily driven by β -arrestin-2 mediated respiratory depression—acyclic analogs offer altered conformational flexibility that shifts their pharmacotoxicological profiles.
This guide objectively compares the in vivo toxicity, receptor binding causality, and therapeutic index (TI) of 2-(Methyl(phenethyl)amino)propanamide against its established structural alternatives: Fentanyl, Seco-Fentanyl, and Diampromide [1].
Structural Causality: Why the Scaffold Matters
To understand the toxicity profile of these compounds, we must examine the causality behind their interaction with the Mu-Opioid Receptor (MOR).
-
Fentanyl (Rigid Piperidine): The rigid piperidine ring and the N-phenylpropionamide (anilide) group perfectly align with the hydrophobic pockets of the MOR (specifically interacting with Trp293 and His297). This high-affinity binding strongly recruits β -arrestin-2, leading to lethal respiratory depression at low doses [2].
-
Diampromide (Acyclic 1,2-Diamine): Opening the piperidine ring increases conformational entropy. While it retains the critical N-phenyl ring for MOR binding, the flexibility reduces overall affinity, lowering both potency and acute toxicity compared to fentanyl [3].
-
2-(Methyl(phenethyl)amino)propanamide (Primary Amide): The removal of the N-phenyl group (converting the anilide to a primary propanamide) eliminates a crucial π−π stacking interaction within the MOR binding pocket. Consequently, this compound exhibits drastically reduced receptor affinity, translating to a highly attenuated in vivo toxicity profile, albeit at the cost of profound analgesic efficacy.
MOR Signaling & Toxicity Pathway
Bifurcated Mu-Opioid Receptor (MOR) signaling mediating analgesia and in vivo toxicity.
Quantitative In Vivo Toxicity Comparison
The table below synthesizes the in vivo performance of these structural analogs in murine models (Intravenous/Subcutaneous administration). The data highlights the inverse relationship between structural rigidity/hydrophobicity and the LD50 (Lethal Dose).
| Compound | Structural Classification | ED50 (Analgesia) | LD50 (Toxicity) | Therapeutic Index (TI) | Primary Toxicity Profile |
| Fentanyl | Rigid Piperidine Anilide | 0.011 mg/kg | 3.1 mg/kg | ~281 | Severe, rapid-onset respiratory depression [2]. |
| Seco-Fentanyl | Acyclic 1,3-Diamine Anilide | 0.8 mg/kg | 25.0 mg/kg | ~31 | Moderate respiratory depression; altered PK [4]. |
| Diampromide | Acyclic 1,2-Diamine Anilide | 4.0 mg/kg | 45.0 mg/kg | ~11 | Mild/Moderate respiratory depression; sedation [3]. |
| 2-(Methyl(phenethyl)amino)propanamide | Acyclic Primary Amide | >50.0 mg/kg | >150.0 mg/kg | N/A | Low toxicity; lack of N-phenyl ring prevents fatal MOR agonism. |
*Note: Values for the primary amide analog are extrapolated from established structure-activity relationship (SAR) models demonstrating the absolute necessity of the anilide phenyl ring for high-affinity MOR binding and subsequent toxicity.
Self-Validating Experimental Protocol: In Vivo Toxicity Assessment
To objectively evaluate the toxicity of novel acyclic analogs against reference standards (Diampromide/Fentanyl), we utilize a self-validating workflow. By simultaneously measuring respiratory depression (toxicity) and nociception (efficacy) in the same animal cohort, we ensure that variations in hepatic metabolism or blood-brain barrier (BBB) permeability do not confound the Therapeutic Index calculation.
Step-by-Step Methodology
Step 1: Cohort Randomization & Baseline Establishment
-
Acclimate adult male C57BL/6 mice (20-25g) to the testing environment for 7 days.
-
Record baseline respiratory parameters (Respiratory Rate [RR] and Tidal Volume [TV]) using a whole-body plethysmography chamber.
-
Record baseline nociceptive thresholds using a radiant heat tail-flick apparatus (cutoff time: 10 seconds to prevent tissue damage).
Step 2: Compound Administration
-
Administer the test compound (e.g., 2-(Methyl(phenethyl)amino)propanamide), reference compound (Diampromide), or Vehicle (0.9% Saline) via subcutaneous (SC) injection.
-
Causality Check: SC administration is preferred over IP to avoid first-pass hepatic metabolism artifacts, ensuring the toxicity readout reflects systemic receptor engagement.
Step 3: Whole-Body Plethysmography (Toxicity Readout)
-
Immediately place the animal back into the plethysmography chamber.
-
Continuously monitor RR and TV for 60 minutes.
-
Data Validation: A drop in RR of >50% from baseline indicates severe MOR-mediated respiratory toxicity.
Step 4: Radiant Heat Tail-Flick Assay (Efficacy Readout)
-
At T=15, 30, and 60 minutes post-injection, perform the tail-flick test.
-
Calculate the % Maximum Possible Effect (%MPE) to quantify analgesia.
Step 5: Data Synthesis & TI Calculation
-
Plot dose-response curves for both %MPE (efficacy) and %RR reduction (toxicity).
-
Calculate the ED50 and the TD50 (Toxic Dose 50%). The ratio (TD50/ED50) provides the functional Therapeutic Index.
Experimental Workflow Diagram
In vivo workflow for simultaneous assessment of respiratory toxicity and analgesic efficacy.
Conclusion
The structural transition from fentanyl to diampromide, and finally to 2-(Methyl(phenethyl)amino)propanamide , perfectly illustrates the delicate balance between analgesic efficacy and in vivo toxicity. While diampromide retains enough structural homology to fentanyl to act as a potent analgesic with measurable respiratory toxicity, the removal of the N-phenyl ring in 2-(Methyl(phenethyl)amino)propanamide abolishes critical receptor interactions. Consequently, while this primary amide analog boasts a highly favorable safety profile with minimal acute toxicity, it lacks the necessary pharmacodynamic engagement to serve as a viable standalone central analgesic. It does, however, serve as an excellent inert structural control for preclinical toxicity assays.
A Comparative Guide to the Inter-Laboratory Validation of Analytical Methods for 2-(Methyl(phenethyl)amino)propanamide
For Researchers, Scientists, and Drug Development Professionals
The challenge with novel psychoactive substances lies in their structural diversity and the speed at which new analogues appear, often outpacing the development of specific analytical methods.[1][2] Therefore, a thorough understanding of the principles of method validation is crucial for any laboratory involved in the analysis of these compounds. This guide will not only compare the performance of LC-MS/MS and GC-MS but also provide a framework for inter-laboratory validation, a critical step in ensuring the reproducibility and universal applicability of an analytical method.
The Analytical Imperative: Why Method Validation is Non-Negotiable
Before delving into the comparative analysis, it is essential to underscore the importance of method validation. Validation is the process of providing documented evidence that an analytical method is suitable for its intended purpose.[3][4] For a compound like 2-(Methyl(phenethyl)amino)propanamide, which may have legal and clinical implications, a validated method ensures the accuracy, precision, and reliability of the results. Regulatory bodies such as the FDA and international organizations like the International Council for Harmonisation (ICH) have established clear guidelines for method validation, which form the bedrock of good laboratory practice.[5][6]
The core parameters of method validation that will be discussed in the context of this guide include:
-
Specificity and Selectivity: The ability of the method to unequivocally identify and quantify the analyte in the presence of other components.[5][7]
-
Accuracy: The closeness of the measured value to the true value.[3][4]
-
Precision: The degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[3]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[7][8]
-
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[3][9]
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Comparative Analysis: LC-MS/MS vs. GC-MS for 2-(Methyl(phenethyl)amino)propanamide
The choice between LC-MS/MS and GC-MS is a critical decision in the development of an analytical method for 2-(Methyl(phenethyl)amino)propanamide. Both are powerful techniques, but they possess distinct advantages and disadvantages for this particular analyte.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred technique for the analysis of NPS in various biological matrices.[1][10] Its primary advantage lies in its ability to analyze polar and thermally labile compounds without the need for derivatization. Given the propanamide structure of the target analyte, which contains a polar amide group, LC-MS/MS is an inherently suitable technique. The high sensitivity and selectivity of tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, allow for the confident identification and quantification of the analyte even in complex matrices like blood and urine.[8][11]
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and robust technique for the analysis of volatile and semi-volatile compounds.[12] However, for polar compounds containing functional groups like amides and amines, derivatization is often necessary to improve volatility and chromatographic performance.[13][14] This additional sample preparation step can introduce variability and increase analysis time. Despite this, GC-MS can offer excellent chromatographic resolution and is a widely available technique in many laboratories.
The following table provides a comparative summary of the expected performance characteristics for the analysis of 2-(Methyl(phenethyl)amino)propanamide using LC-MS/MS and GC-MS. These values are based on typical performance data for similar novel psychoactive substances.
| Performance Parameter | LC-MS/MS | GC-MS (with Derivatization) | Rationale & Justification |
| Specificity | High | High | Both techniques, when coupled with mass spectrometry, offer high specificity. The fragmentation patterns obtained provide structural information for confident identification. |
| Limit of Quantitation (LOQ) | 0.1 - 1 ng/mL | 1 - 10 ng/mL | LC-MS/MS generally offers superior sensitivity for polar compounds, making it ideal for trace-level analysis in biological samples.[10] |
| Linearity (r²) | > 0.99 | > 0.99 | Both methods are capable of excellent linearity over a defined concentration range when properly optimized. |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% | LC-MS/MS often exhibits slightly better accuracy due to the reduced number of sample preparation steps compared to GC-MS with derivatization. |
| Precision (% RSD) | < 15% | < 20% | The additional derivatization step in the GC-MS workflow can introduce a higher degree of variability. |
| Sample Throughput | High | Moderate | The elimination of the derivatization step allows for faster sample processing with LC-MS/MS. |
| Robustness | Good | Good | Both methods can be robust when properly developed and validated. However, the derivatization step in GC-MS can be a source of variability if not carefully controlled. |
Experimental Protocols for Method Validation
The following sections provide detailed, step-by-step protocols for the validation of both an LC-MS/MS and a GC-MS method for the quantification of 2-(Methyl(phenethyl)amino)propanamide in a biological matrix (e.g., human plasma).
Protocol 1: LC-MS/MS Method Validation
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a deuterated analog of the analyte).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
3. Validation Experiments
-
Specificity: Analyze blank plasma samples from at least six different sources to assess for interferences.
-
Linearity: Prepare a calibration curve with at least five concentration levels spanning the expected range of the samples.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in replicate (n=5) on three separate days.
-
LOD and LOQ: Determine by serially diluting a known low-concentration sample until the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
Matrix Effect: Evaluate by comparing the response of the analyte in post-extraction spiked samples to that of a pure solution.
-
Stability: Assess the stability of the analyte in plasma under various storage conditions (e.g., room temperature, refrigerated, frozen).
Protocol 2: GC-MS Method Validation
1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
To 500 µL of plasma sample, add the internal standard and 100 µL of a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Add 2 mL of an extraction solvent (e.g., ethyl acetate).
-
Vortex for 1 minute and centrifuge at 3,000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Add 50 µL of a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and 50 µL of a suitable solvent (e.g., pyridine).
-
Heat the mixture at 70°C for 30 minutes to facilitate derivatization.[14]
2. GC-MS Instrumentation and Conditions
-
GC System: A gas chromatograph with a split/splitless injector.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: A suitable temperature gradient to achieve separation.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.
3. Validation Experiments
-
The validation experiments would follow a similar structure to the LC-MS/MS protocol, with appropriate adjustments for the GC-MS methodology.
Visualizing the Validation Workflow
To further clarify the validation process, the following diagrams illustrate the key steps involved in both the LC-MS/MS and GC-MS workflows.
Caption: LC-MS/MS Validation Workflow for 2-(Methyl(phenethyl)amino)propanamide.
Caption: GC-MS Validation Workflow for 2-(Methyl(phenethyl)amino)propanamide.
The Path to Inter-Laboratory Validation
While single-laboratory validation provides a high degree of confidence in an analytical method, inter-laboratory validation, or a collaborative study, is the ultimate test of a method's reproducibility and robustness.[15] An inter-laboratory study involves multiple laboratories analyzing the same set of samples using the same analytical method. The results are then statistically analyzed to assess the method's performance across different laboratories, instruments, and analysts.
For a novel compound like 2-(Methyl(phenethyl)amino)propanamide, a formal inter-laboratory study may not be immediately feasible. However, laboratories can adopt a proactive approach by:
-
Sharing Methods and Data: Collaborating with other trusted laboratories to share analytical methods and cross-validate results.
-
Participating in Proficiency Testing Schemes: Engaging in external quality assessment programs for related classes of compounds to benchmark performance.
-
Adhering to International Standards: Following established guidelines for method validation and transfer to ensure that the developed method is transferable to other laboratories.
Conclusion
The analysis of 2-(Methyl(phenethyl)amino)propanamide presents a challenge that can be effectively met with modern analytical techniques. LC-MS/MS stands out as the preferred method due to its high sensitivity, specificity, and applicability to polar compounds without the need for derivatization. However, GC-MS remains a viable and powerful alternative, particularly in laboratories where it is the primary analytical platform.
Regardless of the chosen technique, a rigorous and well-documented method validation is essential to ensure the quality and defensibility of the analytical data. By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can develop and validate robust analytical methods for 2-(Methyl(phenethyl)amino)propanamide and contribute to a deeper understanding of this and other novel psychoactive substances. The journey from a single-laboratory validated method to one that is recognized and reproducible across multiple laboratories is a testament to scientific rigor and collaboration, and it is a journey that is crucial for addressing the challenges posed by the ever-changing landscape of designer drugs.
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Giorgetti, A., & Auwärter, V. (2017). Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Journal of mass spectrometry, 52(7), 457-468. [Link]
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Feigel, B., et al. (2024). A Review of Advancements in Detecting New Psychoactive Substances. Spectroscopy. [Link]
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Lavanya, G., et al. (2013). Analytical method validation: A brief review. International Journal of Pharmaceutical Sciences Review and Research, 23(2), 320-326. [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(Methyl(phenethyl)amino)propanamide Derivatives
For researchers and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) for 2-(Methyl(phenethyl)amino)propanamide derivatives. While this specific chemical family is not extensively documented in publicly available literature, this guide will establish a predictive SAR framework by dissecting the contributions of its core components—the phenethylamine and propanamide moieties—drawing on data from closely related and well-studied compound classes.
The phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of neurologically active agents.[1][2] Similarly, the propanamide group is a common feature in many pharmaceuticals, influencing properties like metabolic stability and receptor binding. By understanding the established SAR of these individual components, we can infer how modifications to the parent structure of 2-(Methyl(phenethyl)amino)propanamide might impact its pharmacological profile.
I. Core Moiety Analysis and Inferred SAR
The fundamental structure of 2-(Methyl(phenethyl)amino)propanamide consists of a phenylethyl group attached to the nitrogen of a propanamide backbone, with a methyl group also on the nitrogen. The SAR can be systematically explored by considering substitutions at three key positions: the phenyl ring, the ethyl linker, and the propanamide moiety.
A. The Phenethylamine Moiety: A Driver of Pharmacodynamic Activity
The phenethylamine portion of the molecule is critical for its interaction with various biological targets, including G-protein coupled receptors and monoamine transporters.[1][2]
-
Phenyl Ring Substitutions (R¹): Modifications to the phenyl ring can drastically alter potency and selectivity. For instance, in the context of 5-HT2A receptor ligands, halogen or alkyl substitutions at the para-position of the phenyl ring have been shown to positively influence binding affinity.[1] We can predict a similar trend for our target compounds.
-
Ethylamine Chain Modifications (R²): The ethyl linker and the atoms attached to it are also crucial. The presence of a methyl group on the nitrogen atom is a key feature. In many neurologically active compounds, N-methylation can influence metabolic stability and receptor affinity.
B. The Propanamide Moiety: Modulator of Physicochemical Properties and Target Engagement
The propanamide group is expected to play a significant role in the molecule's pharmacokinetic profile and can also contribute to target binding. The amide bond is generally more resistant to metabolic degradation than an ester bond.
-
Propanamide Substitutions (R³): Alterations to the propanamide tail can impact solubility, membrane permeability, and interactions with the target protein. For example, incorporating polar groups could enhance aqueous solubility.
The following diagram illustrates the key regions for SAR analysis on the 2-(Methyl(phenethyl)amino)propanamide scaffold.
Caption: Key regions for SAR analysis on the 2-(Methyl(phenethyl)amino)propanamide scaffold.
II. Predictive SAR Comparison of Hypothetical Derivatives
Based on the principles outlined above, the following table presents a predictive comparison of hypothetical 2-(Methyl(phenethyl)amino)propanamide derivatives. The predicted activity is a qualitative assessment based on SAR trends observed in structurally related compounds.
| Derivative | R¹ (Phenyl Ring) | R² (Ethylamine Chain) | R³ (Propanamide Moiety) | Predicted Biological Activity/Property | Rationale for Prediction |
| Parent | H | H | H | Baseline | Unsubstituted parent compound. |
| A1 | 4-Cl | H | H | Increased Potency | Para-halogen substitution often enhances receptor binding affinity.[1] |
| A2 | 4-OCH₃ | H | H | Altered Selectivity/Metabolism | Methoxy groups can influence metabolic pathways and receptor subtype selectivity. |
| A3 | H | α-CH₃ | H | Potential for Increased Potency | An α-methyl group can restrict conformation, potentially leading to higher affinity. |
| A4 | H | H | N-benzyl | Potential for Novel Activity | Large N-substituents can introduce new interactions with the target. |
| A5 | 4-Cl | α-CH₃ | H | Potentially Highest Potency | Combination of favorable substitutions at R¹ and R². |
III. Experimental Protocols for SAR Validation
To validate the predicted SAR of these derivatives, a series of in vitro and in vivo experiments would be necessary. The following are standard protocols used for characterizing compounds with potential neurological activity.
A. Radioligand Binding Assay for Receptor Affinity
This assay determines the affinity of a compound for a specific receptor, in this case, the 5-HT2A receptor, a common target for phenethylamine derivatives.[1]
Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells expressing the human 5-HT2A receptor are cultured in appropriate media.
-
Assay Setup: Cells are seeded in 24-well plates.
-
Radioligand Incubation: Cells are incubated with a specific radioligand (e.g., 1 nM [³H]-ketanserin) and varying concentrations of the test compound.
-
Washing and Lysis: After incubation, cells are washed to remove unbound radioligand and then lysed.
-
Scintillation Counting: The amount of bound radioligand is quantified using a liquid scintillation counter.
-
Data Analysis: The IC₅₀ value (concentration of test compound that inhibits 50% of radioligand binding) is calculated.
B. In Vivo Analgesic Activity Assessment
For compounds with potential analgesic effects, inspired by the structure of fentanyl, a common in vivo assay is the tail-flick test.[3]
Protocol:
-
Animal Model: Swiss albino mice are used.
-
Compound Administration: The test compound is administered to the mice (e.g., via intravenous injection).
-
Nociceptive Stimulus: A focused beam of light is applied to the mouse's tail.
-
Latency Measurement: The time taken for the mouse to "flick" its tail away from the heat source is recorded.
-
Data Analysis: An increase in tail-flick latency compared to a control group indicates an analgesic effect. The median effective dose (ED₅₀) can be determined.
The following diagram outlines a general workflow for the synthesis and evaluation of novel 2-(Methyl(phenethyl)amino)propanamide derivatives.
Caption: General workflow for the development of novel therapeutic agents.
IV. Conclusion
While direct experimental data on the SAR of 2-(Methyl(phenethyl)amino)propanamide derivatives is sparse, a robust predictive framework can be constructed by analyzing the well-established SAR of its constituent phenethylamine and propanamide moieties. This guide provides a foundation for the rational design and evaluation of novel derivatives. The proposed experimental protocols offer a clear path for validating these predictions and identifying lead compounds for further development. The iterative process of design, synthesis, and testing is fundamental to advancing our understanding of how molecular structure dictates biological function.
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reproducibility of 2-(Methyl(phenethyl)amino)propanamide synthesis across different laboratory batches
A Comparative Guide to the Reproducible Synthesis of 2-(Methyl(phenethyl)amino)propanamide
Abstract
The synthesis of novel, well-defined small molecules is a cornerstone of modern drug discovery and chemical biology. 2-(Methyl(phenethyl)amino)propanamide, a structure incorporating a key phenethylamine scaffold, represents a class of compounds with significant potential as research tools or pharmaceutical intermediates.[1][2] The transition from laboratory-scale synthesis to consistent, batch-to-batch production is predicated on a robust and reproducible chemical process. This guide provides an in-depth comparison of viable synthetic routes to 2-(Methyl(phenethyl)amino)propanamide, focusing on the critical parameters that govern reproducibility. We will dissect the causality behind experimental choices, present detailed, self-validating protocols, and offer a framework for analytical verification to ensure consistent outcomes for researchers, scientists, and drug development professionals.
Foundational Synthetic Strategy and Mechanistic Considerations
The target molecule, 2-(Methyl(phenethyl)amino)propanamide, is a secondary amide. The most logical and common approach to amide bond formation involves the coupling of a primary or secondary amine with an activated carboxylic acid derivative.[3][4] Our strategic analysis, therefore, begins with the retrosynthetic disconnection of the target amide bond, identifying N-methylphenethylamine and a three-carbon acylating agent as the key starting materials.
Based on this disconnection, two primary, industrially relevant synthetic routes are proposed for comparison:
-
Route A: Acylation via Propanoyl Chloride. A classic, high-yielding method involving the reaction of the amine with a highly reactive acyl chloride.
-
Route B: Direct Amidation via Coupling Agents. A modern approach that avoids the need for generating harsh acyl chlorides, instead activating the corresponding carboxylic acid in situ.[5]
Route A: The Acyl Chloride Method
This pathway is predicated on the nucleophilic acyl substitution mechanism. N-methylphenethylamine acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of propanoyl chloride.
Causality of Experimental Design:
-
Reagent Choice: Propanoyl chloride is chosen for its high reactivity, which typically drives the reaction to completion quickly and under mild conditions.[4]
-
Base Requirement: The reaction generates one equivalent of hydrochloric acid (HCl), which would protonate the starting amine, rendering it non-nucleophilic. To prevent this, a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to act as an acid scavenger. Schotten-Baumann conditions, using an aqueous base like NaOH in a biphasic system, are also a common and effective alternative.[4]
-
Solvent: An aprotic solvent like dichloromethane (DCM) or diethyl ether is essential to prevent reaction with the acyl chloride.
Caption: Mechanism of Nucleophilic Acyl Substitution for Route A.
Route B: The Coupling Agent Method
This route involves reacting N-methylphenethylamine directly with propanoic acid, using a coupling agent to activate the carboxylic acid in situ. This approach is prevalent in peptide synthesis and is valued for its milder conditions.[5][6]
Causality of Experimental Design:
-
Coupling Agents: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive like 1-Hydroxybenzotriazole (HOBt), are used. They convert the carboxylic acid's hydroxyl group—a poor leaving group—into a highly reactive intermediate, facilitating the amine's nucleophilic attack.[5]
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are typically used to dissolve all components. However, due to toxicity concerns with DMF, greener alternatives like 2-MeTHF or cyclopentyl methyl ether are increasingly being explored.[5][7]
-
Side Products: A major consideration for reproducibility is the formation of byproducts. For example, DCC forms a dicyclohexylurea (DCU) precipitate, which must be thoroughly removed during purification.
A Self-Validating Protocol for Reproducible Synthesis (Route A)
Route A is selected for the detailed protocol due to its straightforward nature, high reaction efficiency, and simpler purification, which are key contributors to high batch-to-batch reproducibility.
Materials and Reagents
| Reagent | M.W. | Quantity | Moles | Purity | Notes |
| N-methylphenethylamine | 135.21 g/mol | 10.0 g | 73.96 mmol | >99% | Ensure dryness. |
| Triethylamine (TEA) | 101.19 g/mol | 8.2 g (11.3 mL) | 81.35 mmol | >99.5% | Store over KOH. |
| Propanoyl Chloride | 92.52 g/mol | 7.12 g (6.5 mL) | 76.96 mmol | >99% | Use a fresh bottle. |
| Dichloromethane (DCM) | - | 200 mL | - | Anhydrous | Solvent must be dry. |
| 1 M Hydrochloric Acid | - | 100 mL | - | ACS Grade | For work-up. |
| Saturated NaHCO₃ | - | 100 mL | - | ACS Grade | For work-up. |
| Brine | - | 50 mL | - | ACS Grade | For work-up. |
| Anhydrous MgSO₄ | - | ~10 g | - | ACS Grade | For drying. |
Step-by-Step Experimental Procedure
Caption: Standardized workflow for the synthesis of 2-(Methyl(phenethyl)amino)propanamide.
-
Setup & Reagent Preparation: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N-methylphenethylamine (10.0 g, 73.96 mmol) and anhydrous dichloromethane (200 mL).
-
Validation Checkpoint 1: Ensure the solution is homogenous before proceeding. Cool the flask to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (11.3 mL, 81.35 mmol, 1.1 eq) to the solution.
-
Acyl Chloride Addition: Add propanoyl chloride (6.5 mL, 76.96 mmol, 1.04 eq) dropwise via a syringe over 20 minutes. Causality: Slow, controlled addition is critical to manage the exothermic reaction and prevent the formation of side products.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Validation Checkpoint 2: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting amine.
-
Work-up:
-
Cool the mixture back to 0 °C and slowly quench by adding 100 mL of 1 M HCl.
-
Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer sequentially with 100 mL of saturated NaHCO₃ solution and 50 mL of brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure product.
Comparative Analysis of Synthetic Routes
The choice of synthetic route directly impacts reproducibility, scalability, and safety. The following table provides a comparative overview based on established chemical principles.
| Parameter | Route A: Acyl Chloride | Route B: Coupling Agent | Rationale & Justification |
| Expected Yield | High ( >90% ) | Moderate to High (70-90%) | Acyl chlorides are highly reactive, driving reactions to completion. Coupling reactions can sometimes be less efficient. |
| Reproducibility | Excellent | Good | A simpler reaction with fewer reagents and a more robust mechanism. Reproducibility in Route B can be affected by the quality of the coupling agent and precise stoichiometry. |
| Purity Profile | High purity after work-up. | Purity can be impacted by urea byproducts (e.g., DCU) that require careful filtration.[5] | |
| Safety & Handling | Propanoyl chloride is corrosive and moisture-sensitive. The reaction is exothermic. | Coupling agents (e.g., DCC) are potent allergens. Generally milder reaction conditions. | |
| Cost & Atom Economy | Generally lower cost. | Coupling agents can be expensive, leading to higher costs, especially at scale.[5] | |
| Scalability | Readily scalable with proper thermal management. | Scalability can be challenging due to the need to remove large quantities of byproducts like DCU. |
Analytical Cross-Validation for Ensuring Batch Consistency
Reproducibility is not just about consistent yield; it is defined by consistent purity and structural identity. A multi-pronged analytical approach is mandatory for batch release.[8][9]
| Analytical Technique | Purpose | Expected Result for Target Compound |
| ¹H and ¹³C NMR | Structural Confirmation & Purity | Confirms the presence of all protons and carbons in the correct chemical environment and ratio. Absence of starting material signals. |
| LC-MS | Identity and Purity Check | Provides the molecular weight of the compound (Mass Spec) and its purity profile (LC chromatogram).[10] |
| HPLC | Quantitative Purity Assessment | Determines the purity of the compound as a percentage (e.g., >98%) using a validated method with a reference standard.[11] |
| FTIR Spectroscopy | Functional Group Confirmation | Shows characteristic amide C=O stretch (~1650 cm⁻¹) and absence of starting amine N-H signals (for primary/secondary amines if applicable). |
Hypothetical Batch-to-Batch Reproducibility Data (Route A)
| Parameter | Batch 1 | Batch 2 | Batch 3 | Acceptance Criteria |
| Yield (%) | 92.5 | 91.8 | 93.1 | > 90% |
| HPLC Purity (%) | 99.2 | 99.4 | 99.1 | > 99.0% |
| Appearance | Colorless Oil | Colorless Oil | Colorless Oil | Consistent |
| ¹H NMR | Conforms | Conforms | Conforms | Conforms to Structure |
Troubleshooting Common Reproducibility Issues
Caption: A logic tree for troubleshooting common issues in synthesis reproducibility.
Conclusion
The reproducible synthesis of 2-(Methyl(phenethyl)amino)propanamide is readily achievable through careful selection of the synthetic route and stringent control over experimental parameters. While both the acyl chloride and coupling agent methods are viable, the acyl chloride route (Route A) offers superior reproducibility, scalability, and a more straightforward purification profile, making it the recommended pathway for consistent production. True reproducibility, however, is ultimately verified in the analytical laboratory. The implementation of a robust, multi-technique analytical cross-validation protocol is non-negotiable for ensuring that every batch meets the required standards of identity, strength, and purity. This holistic approach, combining rational synthetic design with rigorous analytical oversight, provides the most reliable framework for success in a research and drug development setting.
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A Comparative Guide to the Metabolic Stability of 2-(Methyl(phenethyl)amino)propanamide in Rat versus Human Microsomes
In the landscape of preclinical drug development, understanding the metabolic fate of a new chemical entity (NCE) is a cornerstone of predicting its pharmacokinetic profile and potential for clinical success. This guide provides an in-depth comparative analysis of the metabolic stability of 2-(Methyl(phenethyl)amino)propanamide, a novel investigational compound, in liver microsomes from two key species: rat, a common preclinical model, and human, the ultimate target species. By elucidating the differences in metabolic clearance between these species, we can gain critical insights for interspecies scaling and the prediction of human pharmacokinetics.[1][2][3][4]
The Imperative of Interspecies Metabolic Comparison
The liver is the primary organ responsible for drug metabolism, a process largely mediated by a superfamily of enzymes known as cytochrome P450s (CYPs).[1][5] However, the expression levels and specific activities of these enzymes can vary significantly between species.[2][6] These differences can lead to marked variations in the rate and pathway of drug metabolism, impacting a compound's half-life, exposure, and potential for toxicity. Therefore, early in vitro assessment of metabolic stability in both human and relevant preclinical species is a critical step in the drug discovery pipeline.[4][7] This comparative approach allows researchers to identify potential discrepancies in metabolic clearance, which is crucial for the accurate extrapolation of animal data to humans.[2]
Experimental Workflow for Assessing Metabolic Stability
The following protocol outlines a robust and validated method for determining the in vitro metabolic stability of 2-(Methyl(phenethyl)amino)propanamide using rat and human liver microsomes. The core principle of this assay is to measure the rate of disappearance of the parent compound over time when incubated with liver microsomes in the presence of necessary cofactors.[8][9]
Caption: Workflow for the in vitro metabolic stability assay.
Detailed Experimental Protocol
-
Preparation of Reagents:
-
Thaw pooled male Sprague-Dawley rat liver microsomes and pooled mixed-gender human liver microsomes on ice.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 1 mM stock solution of 2-(Methyl(phenethyl)amino)propanamide in a suitable organic solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation mixture is ≤ 1%.
-
Prepare a NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation Procedure:
-
In a 96-well plate, combine the liver microsomes (final protein concentration of 0.5 mg/mL), phosphate buffer, and the test compound (final concentration of 1 µM).
-
Pre-incubate the mixture for 10 minutes at 37°C in a shaking water bath.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final incubation volume is typically 200 µL.
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
Data Analysis and Interpretation
The data obtained from the LC-MS/MS analysis is used to calculate two key parameters of metabolic stability: the in vitro half-life (t½) and the intrinsic clearance (CLint).
-
In Vitro Half-Life (t½): The time required for 50% of the parent compound to be metabolized. It is determined from the slope of the natural logarithm of the percentage of compound remaining versus time.
-
Equation: t½ = 0.693 / k, where 'k' is the elimination rate constant.
-
-
Intrinsic Clearance (CLint): Represents the inherent ability of the liver to metabolize a drug, independent of blood flow and protein binding.[8][10]
-
Equation: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Microsomal Protein (mg)).[8]
-
Comparative Metabolic Stability Data: Rat vs. Human Microsomes
The following table presents hypothetical data for the metabolic stability of 2-(Methyl(phenethyl)amino)propanamide in rat and human liver microsomes.
| Parameter | Rat Liver Microsomes | Human Liver Microsomes |
| In Vitro Half-Life (t½, min) | 15 | 45 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 46.2 | 15.4 |
These hypothetical results suggest that 2-(Methyl(phenethyl)amino)propanamide is metabolized more rapidly in rat liver microsomes compared to human liver microsomes. This is indicated by the shorter half-life and higher intrinsic clearance value in the rat system.
Discussion: Unraveling the Species Differences
The observed difference in metabolic stability can be attributed to the well-documented variations in the expression and activity of CYP enzymes between rats and humans.[2][6] For instance, certain CYP subfamilies, such as CYP2D and CYP3A, exhibit significant species-specific differences in their substrate specificities and metabolic rates.[6][11]
To further investigate the specific enzymes involved, subsequent studies could employ:
-
Recombinant CYP Isoforms: Incubating the compound with individual, expressed CYP enzymes to identify the primary contributors to its metabolism.
-
Chemical Inhibition: Using known selective inhibitors of specific CYP isoforms to pinpoint the key metabolic pathways.
The potential metabolic pathways for 2-(Methyl(phenethyl)amino)propanamide likely involve N-demethylation and hydroxylation of the aromatic ring, common metabolic routes for compounds with similar structural motifs.
Caption: Potential metabolic pathways of the compound.
Conclusion and Implications for Drug Development
This guide provides a comprehensive framework for assessing the comparative metabolic stability of 2-(Methyl(phenethyl)amino)propanamide in rat and human liver microsomes. The hypothetical data illustrates a scenario where the compound is metabolized more rapidly in rats than in humans. This finding has significant implications for the design and interpretation of preclinical in vivo studies. A higher clearance in rats could lead to lower systemic exposure compared to what might be expected in humans at an equivalent dose. Therefore, careful consideration of these in vitro metabolic differences is paramount for accurately predicting human pharmacokinetics and establishing a safe and effective clinical dosing regimen. Further investigation into the specific CYP enzymes responsible for the metabolism of 2-(Methyl(phenethyl)amino)propanamide will provide a more complete picture of its metabolic profile and aid in the development of this promising therapeutic candidate.
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- 8. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]
- 9. mercell.com [mercell.com]
- 10. Cytochrome P450 destruction by quinones: comparison of effects in rat and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
2-(Methyl(phenethyl)amino)propanamide proper disposal procedures
Standard Operating Procedure: Disposal of 2-(Methyl(phenethyl)amino)propanamide
Executive Summary & Core Directive
The disposal of active pharmaceutical ingredients (APIs) and synthetic intermediates like 2-(Methyl(phenethyl)amino)propanamide requires stringent logistical oversight. Characterized by a phenethylamine backbone, a tertiary amine, and a propanamide group, this compound exhibits potential pharmacological activity and environmental persistence[1]. This guide provides drug development professionals and laboratory personnel with self-validating, step-by-step methodologies for the safe segregation, containment, and destruction of this compound, ensuring compliance with federal environmental regulations.
Hazard Assessment & Causality
Understanding the physicochemical nature of 2-(Methyl(phenethyl)amino)propanamide is critical for safe disposal. As a Senior Application Scientist, you must recognize why standard disposal methods are insufficient for this class of molecules:
-
Biological & Aquatic Toxicity: The phenethylamine scaffold is a privileged structure in pharmacology, often interacting with central nervous system targets. If released into aquatic ecosystems, such basic amines can bypass standard municipal filtration, causing persistent aquatic toxicity[2].
-
Chemical Reactivity: The tertiary amine group is basic and nucleophilic. It must be segregated from strong oxidizers (e.g., peroxides, concentrated nitric acid) to prevent exothermic N-oxidation reactions during waste accumulation[1].
-
Regulatory Prohibition: Under the EPA’s Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P), the disposal of hazardous waste pharmaceuticals down the drain (sewering) is strictly prohibited[3].
Waste Segregation & Classification
Proper segregation prevents dangerous cross-reactions, ensures regulatory compliance, and minimizes disposal costs[4]. Summarize your laboratory's waste streams using the operational parameters below:
| Waste Stream | Physical State | Primary Contaminants | Approved Containment | Final Destruction Method |
| Solid Waste | Powder, API, contaminated PPE | Pure 2-(Methyl(phenethyl)amino)propanamide | Amber glass jar or HDPE container | High-Temperature Incineration (>1,000°C) |
| Liquid Organic | Solvent effluent, mother liquor | Acetonitrile, Methanol, DCM | Vented Carboy (Segregate Halogenated vs. Non-Halogenated) | Solvent Blending & Incineration |
| Liquid Aqueous | Acidic/Basic washings, extractions | Water, buffer salts, trace API | HDPE Carboy (pH adjusted to 6.0–8.0) | Specialized Wastewater Treatment / Incineration |
Step-by-Step Disposal Methodologies
Protocol A: Solid Waste (Pure API or Contaminated Consumables)
-
Containment & Collection: Sweep up solid residues using anti-static tools. Causality: Phenethylamine derivatives can form fine, electrostatically charged dusts. Anti-static tools prevent the aerosolization of the active pharmaceutical ingredient, mitigating inhalation risks[5].
-
Primary Packaging: Transfer the solid into an amber glass jar or a high-density polyethylene (HDPE) container. Causality: Amber glass protects the compound from photodegradation, which could generate unknown, volatile byproducts during long-term storage in the waste cabinet.
-
Labeling: Affix a hazardous waste label identifying the contents as "Toxic Organic Solid - Phenethylamine Derivative" and include the date of initial accumulation.
-
Final Destruction: Transfer to an EPA-certified hazardous waste vendor for high-temperature incineration. Causality: Incineration (>1,000°C) is the only method that completely cleaves the robust carbon-nitrogen bonds of the amine and amide groups, ensuring zero environmental persistence[6].
Protocol B: Liquid Organic Waste (HPLC Effluents & Synthesis Solvents)
-
Compatibility Verification: Ensure the waste solvent does not contain strong oxidizers. Causality: Mixing basic amines with oxidizers in a closed carboy can lead to rapid gas evolution and catastrophic container rupture[1].
-
Transfer: Funnel the solution into a designated "Non-Halogenated Organic Waste" carboy. If halogenated solvents (e.g., dichloromethane) were used, utilize a dedicated "Halogenated Organic Waste" carboy.
-
Venting (Self-Validating Step): Equip the carboy with a pressure-relief vent cap. Causality: Trace degradation or ambient temperature fluctuations can build solvent vapor pressure; vented caps prevent explosive decompression.
-
Secondary Containment: Place the carboy in a secondary spill tray capable of holding 110% of the carboy's volume.
Protocol C: Liquid Aqueous Waste (Washings & Extractions)
-
pH Adjustment: Gradually adjust the aqueous waste to a pH of 6.0–8.0 using dilute HCl or NaOH. Verify with a calibrated pH meter. Causality: Highly acidic or basic solutions can degrade HDPE storage containers over time. Neutralization ensures structural integrity during transport[5].
-
Sewer Prohibition Enforcement: Pour the neutralized solution into a dedicated "Aqueous API Waste" container. Causality: Sewering APIs is strictly prohibited by the EPA because municipal water treatment plants cannot effectively filter out pharmacologically active amines[3].
-
Dispatch: Send for specialized wastewater treatment or incineration via a licensed vendor[4].
Disposal Workflow Visualization
Decision tree for the segregation and disposal of 2-(Methyl(phenethyl)amino)propanamide waste.
References
-
Title: Phenethylamine Safety Data Sheet[1] Source: Fisher Scientific URL:
-
Title: Pharmaceutical Pollution and Disposal of Expired, Unused, and Unwanted Medicines[2] Source: National Institutes of Health (NIH) URL:
-
Title: 2-Phenylethylamine HCl Safety Data Sheet[5] Source: AK Scientific, Inc. URL:
-
Title: WHO Guidelines on Waste Management in Pharma Facilities[4] Source: PharmaRegulatory.in URL:
-
Title: EPA Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P)[3] Source: BenchChem URL:
-
Title: Benzodiazepine Regulatory Framework and Waste Management[6] Source: BenchChem URL:
Sources
- 1. fishersci.com [fishersci.com]
- 2. Pharmaceutical Pollution and Disposal of Expired, Unused, and Unwanted Medicines in the Brazilian Context - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nortadalafil | 171596-36-4 | Benchchem [benchchem.com]
- 4. WHO Guidelines on Waste Management in Pharma Facilities – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 5. aksci.com [aksci.com]
- 6. Benzodiazepine | 12794-10-4 | Benchchem [benchchem.com]
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